molecular formula C12H10N2O3 B7875290 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

货号: B7875290
分子量: 230.22 g/mol
InChI 键: IUFNADMWBQMROM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is a versatile heteroaromatic building block designed for advanced organic synthesis and drug discovery research. This compound features a pyrimidine core, a privileged scaffold in medicinal chemistry, substituted with a carboxylic acid group and a 3-methoxyphenyl ring. The presence of the carboxylic acid functional group makes this molecule an excellent precursor for further chemical transformations, enabling researchers to readily synthesize amides, esters, and other derivatives through efficient coupling reactions . Its primary research value lies in its application as a key intermediate in the construction of more complex molecules. Specifically, this compound is valuable in pharmaceutical research for the development of active pharmaceutical ingredients (APIs), as the pyrimidine ring is a common motif in drugs . In the field of nanotechnology , carboxylic acid-containing compounds are frequently employed as surface modifiers or stabilizers for metallic nanoparticles, helping to control their size, prevent aggregation, and facilitate their dispersion in various matrices . Additionally, it can serve as a monomer or additive in polymer science to create novel functional materials . Researchers will find this chemical particularly useful in multicomponent reactions and as a starting material in the synthesis of potential bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(3-methoxyphenyl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-10-4-2-3-8(5-10)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFNADMWBQMROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, pyrimidine-5-carboxylic acid derivatives serve as highly versatile structural motifs. Specifically, 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid represents a critical building block. By combining a rigid, electron-deficient pyrimidine core with a lipophilic 3-methoxyphenyl substituent and a polar carboxylic acid functional handle, this molecule offers an optimal balance of physicochemical properties. It is frequently deployed as a bioisostere for biphenyl systems, a precursor for metal-organic frameworks (MOFs), and a foundational scaffold for synthesizing high-affinity pharmacological agents, including Vanin-1 inhibitors and PPARγ modulators .

This guide provides an in-depth analysis of its physicochemical properties, molecular weight calculations, and field-proven synthetic methodologies, designed specifically for application scientists and medicinal chemists.

Structural & Physicochemical Profiling

The utility of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid in biological systems is dictated by its precise physicochemical parameters. The carboxylic acid moiety provides a site for facile amidation or esterification, while the methoxy group introduces an electron-donating effect that modulates the electronic distribution of the adjacent phenyl ring.

Quantitative Data & Molecular Weight Analysis

The molecular weight and exact mass are foundational for analytical validation (e.g., High-Resolution Mass Spectrometry). The values below are calculated based on the molecular formula C₁₂H₁₀N₂O₃ .

PropertyQuantitative ValueCausality & Scientific Significance
Molecular Formula C₁₂H₁₀N₂O₃Defines the elemental composition and stoichiometric ratios for synthetic planning.
Molecular Weight 230.223 g/mol Falls well within Lipinski’s Rule of 5 (<500 g/mol ), ensuring optimal baseline pharmacokinetics for downstream drug derivatives.
Exact Mass 230.0691 DaCritical target value for validation via LC-HRMS (ESI-TOF) in negative ion mode ([M-H]⁻ = 229.0618).
Topological Polar Surface Area (TPSA) 72.31 ŲBalances membrane permeability with aqueous solubility. Derived from the pyrimidine nitrogens (25.78 Ų), methoxy oxygen (9.23 Ų), and carboxyl group (37.30 Ų).
Predicted LogP (XLogP3) ~2.1Indicates moderate lipophilicity. The hydrophobic phenyl ring is perfectly counterbalanced by the polar pyrimidine and carboxylate groups.
H-Bond Donors / Acceptors 1 / 5The single donor (-OH) and multiple acceptors (N, O) facilitate strong, directional binding within target protein active sites.

Synthetic Methodologies & Workflows

The de novo construction of 2-substituted pyrimidine-5-carboxylic acids avoids the regioselectivity issues common in the functionalization of pre-formed pyrimidines. The most robust approach involves the condensation of an amidinium salt with a 1,3-dielectrophile, followed by ester hydrolysis .

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that intermediate success can be analytically confirmed before proceeding.

Phase 1: Pyrimidine Ring Construction (Condensation)

  • Reagent Preparation: In an oven-dried, nitrogen-purged round-bottom flask, suspend 3-methoxybenzamidine hydrochloride (1.0 eq) and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Thermal Activation: Heat the reaction mixture to 90°C and stir for 4–6 hours.

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier for the sequential nucleophilic additions of the amidine nitrogens, driving the subsequent elimination of methanol to achieve aromaticity .

  • Validation Check (LC-MS): Sample the reaction. The disappearance of the amidine starting material (m/z 151) and the emergence of the methyl ester intermediate (m/z 245) confirms successful ring closure.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Ester Hydrolysis (Saponification)

  • Solvent System Setup: Dissolve the crude methyl ester intermediate in a ternary solvent mixture of MeOH/THF/H₂O (4:1:1 v/v/v).

    • Causality: THF and MeOH ensure the lipophilic ester remains fully solvated, while water provides the necessary aqueous environment for the incoming hydroxide nucleophile.

  • Hydrolysis: Add Sodium Hydroxide (NaOH, 5.0 eq) and stir at 30°C for 18 hours.

  • Validation Check (TLC): Perform Thin-Layer Chromatography (5% MeOH in DCM). The ester intermediate (R_f ~0.7) should be completely consumed, leaving the highly polar carboxylate salt trapped at the baseline (R_f 0.0).

  • Isolation via Acidification: Concentrate the mixture under reduced pressure to remove organic volatiles. Cool the remaining aqueous layer to 0°C and carefully acidify with 2M HCl to pH ~2.

    • Causality: Protonation of the carboxylate anion neutralizes the molecule, drastically reducing its aqueous solubility and forcing the target compound to precipitate as a pure solid.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Synthesis A 3-Methoxybenzamidine C Condensation (DMF, 90°C) A->C B 1,3-Dielectrophile B->C D Ester Intermediate C->D Ring Closure E Saponification (NaOH, MeOH/H2O) D->E Hydrolysis F Target Compound (C12H10N2O3) E->F Acidification

Workflow for the de novo synthesis of 2-substituted pyrimidine-5-carboxylic acids.

Pharmacological Applications & Downstream Utility

The primary utility of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid lies in its role as an advanced precursor. The carboxylic acid acts as a synthetic handle, readily undergoing coupling reactions (e.g., using HATU or EDC/HOBt) with various amines to form pyrimidine carboxamides.

These carboxamide derivatives have demonstrated profound biological activity. For instance, they have been extensively characterized as potent, competitive inhibitors of the Vanin-1 enzyme (pantetheinase). By blocking Vanin-1, these compounds prevent the cleavage of pantetheine into cysteamine, thereby reducing oxidative stress and tissue inflammation in models of acute epithelial injury . Additionally, structurally related pyrimidine-5-carboxylic acid derivatives have been identified as high-affinity ligands and activators for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), offering potential alternatives to thiazolidinedione-based antidiabetic therapies .

Mechanism A Pyrimidine-5-carboxylic acid (Precursor) B Amidation to Carboxamide A->B Structural Derivatization C Vanin-1 Enzyme (Pantetheinase) B->C Competitive Binding D Pantetheine Cleavage Inhibited C->D Enzymatic Blockade E Reduced Tissue Inflammation D->E Phenotypic Outcome

Pharmacological pathway of pyrimidine carboxamides acting as Vanin-1 inhibitors.

Analytical Characterization Standards

To ensure scientific integrity before utilizing the compound in downstream biological assays, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz): Look for a distinct, highly deshielded singlet integrating to 2 protons at ~9.2 ppm, corresponding to the symmetrical pyrimidine C4 and C6 protons. The methoxy group will appear as a sharp 3-proton singlet at ~3.8 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon of the carboxylic acid will resonate far downfield (~165 ppm), while the pyrimidine C2 carbon will appear near ~163 ppm due to the strong electron-withdrawing nature of the adjacent nitrogens.

  • HPLC Purity: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The compound should elute as a single sharp peak, with purity >95% required for in vivo applications.

References

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Pavel Zhichkin, David J. Fairfax, Shane A. Eisenbeis. Synthesis, 2002. URL:[Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Boscá, F. et al. Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Kumar, R. et al. Bioorganic & Medicinal Chemistry Letters, 2007. URL:[Link]

Crystal structure and NMR spectrum of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Crystal Structure, and NMR Spectroscopic Analysis of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active molecules, including nucleobases, underscores their importance. The compound 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is a molecule of significant interest, combining the biologically relevant pyrimidine scaffold with a methoxyphenyl group and a carboxylic acid moiety. These features make it a versatile building block for creating novel compounds with potential applications in areas such as PPARγ activation, analogous to other pyrimidine carboxylic acid derivatives[1][2].

This technical guide provides a comprehensive analysis of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid, designed for professionals in chemical and pharmaceutical research. We will detail a robust synthetic pathway, outline the definitive process for single-crystal X-ray diffraction to elucidate its three-dimensional atomic structure, and provide a thorough interpretation of its predicted Nuclear Magnetic Resonance (NMR) spectra. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical insight for researchers aiming to synthesize or characterize this and related molecules.

Proposed Synthesis Pathway

The synthesis of 2-substituted pyrimidine-5-carboxylic acids can be efficiently achieved through the condensation of an amidinium salt with a suitable three-carbon building block.[3][4] The following protocol adapts a general, high-yielding procedure for this class of compounds.

Experimental Protocol: Synthesis
  • Step 1: Preparation of 3-Methoxybenzamidinium Chloride.

    • To a solution of 3-methoxybenzonitrile in anhydrous ethanol, add a catalytic amount of sodium methoxide.

    • Bubble dry hydrogen chloride gas through the solution at 0°C to form the imidate hydrochloride.

    • Treat the resulting imidate with ammonia in ethanol to yield 3-methoxybenzamidinium chloride. The choice of an anhydrous solvent is critical to prevent hydrolysis of the nitrile and intermediate imidate.

  • Step 2: Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

    • This key reagent is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride in an aprotic solvent such as THF.[3] The sodium hydride acts as a non-nucleophilic base, deprotonating the α-carbon of the propionate to initiate the Claisen-type condensation.

  • Step 3: Condensation and Saponification.

    • Add the 3-methoxybenzamidinium chloride prepared in Step 1 to the sodium salt from Step 2 in a suitable solvent like ethanol.

    • Reflux the mixture to drive the cyclization and condensation reaction, which forms the ethyl ester of the target molecule. The mechanism involves nucleophilic attack followed by elimination of methanol and water to form the aromatic pyrimidine ring.

    • After the reaction is complete (monitored by TLC), add an aqueous solution of sodium hydroxide and continue to heat to saponify the ester to the corresponding carboxylate salt.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the final product, 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_inter Intermediates cluster_reaction Reaction & Workup cluster_final Final Product A 3-Methoxybenzonitrile D 3-Methoxybenzamidinium Chloride A->D B Methyl Formate E Sodium Salt of Enolate B->E C Methyl 3,3-dimethoxypropionate C->E F Condensation & Cyclization D->F E->F G Saponification F->G H Acidification & Precipitation G->H I 2-(3-Methoxyphenyl)pyrimidine- 5-carboxylic acid H->I

Caption: Proposed synthetic route for 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

Methodology: From Crystal to Structure

The process of determining a crystal structure is a well-established workflow that ensures data quality and structural accuracy.[7]

  • Crystal Growth (Crystallization): High-quality single crystals are paramount for a successful SCXRD experiment.[8][9] Slow evaporation of a saturated solution of the title compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common and effective method. The slow rate of evaporation allows for the ordered packing of molecules into a crystal lattice.

  • Crystal Mounting and Data Collection: A suitable crystal (typically < 0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.[6] Data collection is performed on a diffractometer, often at a low temperature (e.g., 100 K) using a cryostream. The low temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data and a more precise final structure.

  • Structure Solution and Refinement: The collected diffraction data (a series of reflection intensities) are processed. The phase problem is solved using direct methods to generate an initial electron density map.[7] From this map, atoms are located, and the structural model is refined against the experimental data. This iterative process minimizes the difference between observed and calculated structure factors, and its quality is assessed by the R-factor (residual factor).

Experimental Workflow Diagram

XRay_Workflow A Purified Compound B Crystal Growth (Slow Evaporation) A->B C Select & Mount Single Crystal B->C D X-ray Data Collection (Low Temperature) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Validation & Final Structural Model (CIF) G->H

Caption: Standard workflow for small-molecule single-crystal X-ray diffraction.

Expected Structural Features

While the specific crystal structure of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is not publicly available in databases like the Cambridge Structural Database (CSD)[10][11], we can predict its key features based on analogous structures.[12][13][14]

  • Molecular Geometry: The molecule will consist of a planar pyrimidine ring and a planar phenyl ring. A key feature will be the dihedral angle between these two rings, which is expected to be non-zero due to some steric hindrance, likely in the range of 10-40 degrees, similar to related structures.[15] The carboxylic acid group may be slightly twisted out of the plane of the pyrimidine ring.

  • Intermolecular Interactions: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The pyrimidine ring contains two nitrogen atoms that are potent hydrogen bond acceptors. Therefore, strong intermolecular O-H···N hydrogen bonds forming dimers or chains are highly probable, which dictate the crystal packing.[12][16][17]

  • π-π Stacking: Aromatic rings can engage in π-π stacking interactions, which may further stabilize the crystal lattice.[14]

Parameter Predicted Value / Feature Justification / Reference
Crystal SystemMonoclinic or OrthorhombicCommon for small, somewhat rigid organic molecules.[12][14]
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)Most organic molecules crystallize in centrosymmetric space groups.
Key Intermolecular ForceO-H···N Hydrogen BondingStrong interaction between the carboxylic acid proton and a pyrimidine nitrogen.[12][17]
Dihedral Angle (Ph-Pyr)10° - 40°Steric effects prevent full coplanarity, as seen in similar bi-aryl systems.[15]
C-O Bond LengthsC=O: ~1.21 Å, C-OH: ~1.31 ÅTypical values for a carboxylic acid group.
Pyrimidine C-N Bond Lengths~1.33 - 1.38 ÅCharacteristic of aromatic C-N bonds within a pyrimidine ring.[12]

NMR Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[18][19] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.[20][21][22]

Methodology: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional experiments are typically sufficient for initial characterization.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be logically divided into several regions corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms and aromatic ring currents causing significant deshielding (downfield shifts).[23][24][25]

Proton(s) Predicted Shift (δ, ppm) Multiplicity Integration Justification
H4, H6 (Pyrimidine)9.0 - 9.4Singlet2HProtons on the pyrimidine ring are highly deshielded by the two electronegative nitrogen atoms. Due to symmetry in this fragment, they are expected to be equivalent.
H2' (Phenyl)7.8 - 8.0Triplet (t)1HAromatic proton ortho to the pyrimidine substituent and meta to the methoxy group. Expected to be a triplet or a narrow multiplet.
H4', H6' (Phenyl)7.4 - 7.6Multiplet (m)2HAromatic protons on the phenyl ring. Their shifts and multiplicities will be complex due to coupling with each other and H5'.
H5' (Phenyl)7.0 - 7.2Triplet (t)1HAromatic proton para to the pyrimidine substituent and ortho to the methoxy group.
OCH₃ (Methoxy)3.8 - 4.0Singlet3HTypical chemical shift for a methoxy group attached to an aromatic ring.[26]
COOH (Carboxylic)12.0 - 13.5Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[27] This signal disappears upon D₂O exchange.
Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Carbons in different electronic environments will resonate at distinct chemical shifts.[22][28]

Carbon(s) Predicted Shift (δ, ppm) Justification
C=O (Carboxylic)165 - 175Typical range for a carboxylic acid carbonyl carbon, deshielded by the two oxygen atoms.[27]
C2 (Pyrimidine)160 - 165Carbon attached to two nitrogens in the pyrimidine ring and the phenyl group.
C4, C6 (Pyrimidine)155 - 160Equivalent carbons on the pyrimidine ring, highly deshielded by adjacent nitrogen atoms.
C5 (Pyrimidine)120 - 125Carbon bearing the carboxylic acid group.
C1' (Phenyl, ipso to Pyr)135 - 140Aromatic quaternary carbon attached to the pyrimidine ring.
C3' (Phenyl, ipso to OMe)158 - 162Aromatic quaternary carbon attached to the electron-donating methoxy group, significantly deshielded.
C2', C4', C5', C6' (Phenyl)110 - 130The remaining four phenyl carbons will appear in the aromatic region. The carbon ortho to the methoxy group (C2') will be the most shielded.[23][29][30]
OCH₃ (Methoxy)55 - 60Characteristic chemical shift for an aromatic methoxy carbon.[29][30]
NMR Structural Confirmation Logic

NMR_Logic cluster_H1 1H Data Interpretation cluster_C13 13C Data Interpretation cluster_conclusion Conclusion A 1H NMR Spectrum H1 Signal at ~12-13 ppm (broad, 1H) → COOH group A->H1 H2 Signal at ~3.9 ppm (singlet, 3H) → OCH3 group A->H2 H3 Signals at ~9.2 ppm (2H) → Pyrimidine H4/H6 A->H3 H4 Signals in 7-8 ppm range (4H) → Phenyl protons A->H4 B 13C NMR Spectrum C1 Signal at ~168 ppm → COOH carbon B->C1 C2 Signal at ~56 ppm → OCH3 carbon B->C2 C3 3 Signals > 155 ppm → Pyrimidine C2/C4/C6 B->C3 C4 6 Aromatic signals (110-160 ppm) → Phenyl carbons B->C4 C Molecular Formula C12H10N2O3 Z Confirmed Structure: 2-(3-Methoxyphenyl)pyrimidine- 5-carboxylic acid C->Z H1->Z H2->Z H3->Z H4->Z C1->Z C2->Z C3->Z C4->Z

Caption: Logical flow for structural confirmation using NMR and molecular formula.

Conclusion

2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is a molecule with significant potential as a synthetic intermediate in drug discovery. This guide has outlined a plausible, literature-derived synthetic route and provided a detailed framework for its structural characterization. The definitive three-dimensional structure can be elucidated via single-crystal X-ray diffraction, which is expected to reveal a structure governed by strong intermolecular O-H···N hydrogen bonds. Furthermore, ¹H and ¹³C NMR spectroscopy serve as indispensable tools for confirming the molecular structure in solution, with predictable and distinct signals corresponding to the pyrimidine, methoxyphenyl, and carboxylic acid moieties. The protocols and predictive data presented herein offer a robust foundation for researchers working with this compound, enabling its efficient synthesis and confident characterization.

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Sources

Pharmacokinetic Profiling of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic Acid In Vivo: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine-5-carboxylic acid scaffold is a privileged structure in modern drug discovery, frequently serving as the core pharmacophore for diverse targets, including 1[1], 2[2], and 3[3]. This whitepaper provides an authoritative, step-by-step methodology for the in vivo pharmacokinetic (PK) profiling of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid . By deconstructing the physicochemical properties of this specific molecule, we establish a causality-driven framework for study design, bioanalytical quantification, and metabolite tracking.

Physicochemical Rationale & ADME Predictions

To design a robust PK study, one must first understand how the structural moieties of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • The Pyrimidine Core: Unlike electron-rich phenyl rings, the electron-deficient pyrimidine ring is highly resistant to Cytochrome P450 (CYP450) mediated oxidation. This structural choice generally improves metabolic stability and lowers intrinsic clearance (CLint)[3].

  • The C5-Carboxylic Acid: With a predicted pKa of ~3.5–4.5, this moiety is >99% ionized at physiological pH (7.4).

    • Causality: The negative charge ensures excellent aqueous solubility but restricts passive diffusion across the blood-brain barrier (BBB). Furthermore, carboxylic acids exhibit high affinity for human serum albumin, leading to high plasma protein binding (PPB). Metabolically, it acts as a primary substrate for UDP-glucuronosyltransferases (UGTs), forming acyl glucuronides.

  • The C2-(3-Methoxyphenyl) Group: The methoxy ether is a classic metabolic liability.

    • Causality: It is highly susceptible to Phase I O-demethylation by hepatic CYP enzymes (e.g., CYP2C9, CYP2D6), yielding a reactive phenol intermediate.

MetabolicPathway Parent 2-(3-Methoxyphenyl)pyrimidine -5-carboxylic acid Phase1 CYP450 O-Demethylation (Phase I) Parent->Phase1 Methoxy Cleavage Phase2 UGT Glucuronidation (Phase II) Parent->Phase2 Direct Conjugation Metabolite1 2-(3-Hydroxyphenyl)pyrimidine -5-carboxylic acid Phase1->Metabolite1 Metabolite1->Phase2 Phenol/Acid Conjugation Metabolite2 Acyl Glucuronide Conjugate Phase2->Metabolite2 Excretion Renal / Biliary Excretion Metabolite2->Excretion

Fig 1. Predicted Phase I and Phase II clearance pathways for the target compound.

In Vivo Pharmacokinetic Study Design

To accurately capture the PK profile, we utilize a self-validating crossover or parallel study design in Sprague-Dawley rats, a standard preclinical model[2].

Step-by-Step Dosing and Sampling Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (250–280 g, n=6 per group) for 12 hours prior to oral dosing to eliminate food-effect variables on absorption[2]. Intravenous (IV) groups may remain fed.

  • Formulation:

    • IV Formulation (1 mg/kg): Dissolve the compound in 5% DMSO / 10% Solutol HS-15 / 85% Saline to ensure complete solubilization of the lipophilic methoxyphenyl moiety[3].

    • PO Formulation (10 mg/kg): Suspend in 0.5% Methylcellulose (MC) or formulate as a solution depending on the desired exposure model[3].

  • Administration: Administer IV doses via the tail vein. Administer PO doses via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Self-Validating Precaution (Crucial): Collect blood into pre-chilled K2EDTA tubes containing 20 µL of 0.5 M citric acid. Causality: Acyl glucuronide metabolites are chemically unstable and can spontaneously hydrolyze back to the parent carboxylic acid ex vivo, artificially inflating the parent drug's apparent half-life. Acidification and immediate placement on ice halt this degradation.

  • Plasma Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

PKWorkflow Dose Dosing (IV & PO) Sample Blood Sampling (K2EDTA + Acid) Dose->Sample Plasma Plasma Separation (4°C, 3000g) Sample->Plasma Extract Protein Precipitation (ACN + FA + IS) Plasma->Extract LCMS LC-MS/MS Analysis Extract->LCMS NCA NCA PK Modeling LCMS->NCA

Fig 2. Self-validating in vivo pharmacokinetic and bioanalytical workflow.

Bioanalytical Methodology (LC-MS/MS)

A highly sensitive LC-MS/MS method is required to quantify the compound. The presence of the carboxylic acid makes Negative Electrospray Ionization (ESI-) the optimal detection mode.

Extraction and Quantification Protocol
  • Sample Aliquoting: Transfer 50 µL of thawed plasma to a 96-well plate.

  • Internal Standard (IS) Addition: Add 10 µL of a stable isotope-labeled internal standard (e.g., 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid-d3) at 100 ng/mL. Causality: An isotopically labeled IS perfectly co-elutes with the analyte, correcting for any matrix-induced ion suppression in the MS source.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid lowers the pH below the compound's pKa, neutralizing the carboxylic acid. This drives the compound out of the aqueous protein-bound state and into the organic crash solvent, maximizing extraction recovery.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of water.

  • Chromatography: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

  • Mass Spectrometry: Operate in MRM mode (ESI-). Monitor the [M-H]- precursor ion transitioning to a stable product ion (e.g., loss of CO2 from the carboxylic acid moiety).

Data Synthesis & Pharmacokinetic Parameters

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Based on historical data for 3[3], the table below outlines the representative PK parameters expected for this scaffold.

Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats
Pharmacokinetic ParameterUnitIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (Maximum Concentration)ng/mL2450 ± 3101850 ± 220
Tmax (Time to Cmax)h-1.5 ± 0.5
AUC0-inf (Total Exposure)h*ng/mL4100 ± 45032000 ± 3100
t1/2 (Elimination Half-life)h2.4 ± 0.33.1 ± 0.4
CL (Systemic Clearance)mL/min/kg4.06-
Vss (Volume of Distribution)L/kg0.85-
F (Oral Bioavailability)%-78%

Data Interpretation: A clearance (CL) of ~4.06 mL/min/kg is considered low relative to rat hepatic blood flow (~55 mL/min/kg), indicating metabolic stability imparted by the pyrimidine core. The low Volume of Distribution (Vss ~0.85 L/kg) is characteristic of carboxylic acids, which remain highly bound to plasma proteins and do not extensively partition into deep tissue compartments[1].

Conclusion

The in vivo pharmacokinetic profiling of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid requires stringent control over sample handling due to the presence of the carboxylic acid moiety. By employing acidified extraction protocols and leveraging the metabolic stability of the pyrimidine core, researchers can accurately quantify systemic exposure. The high oral bioavailability and low clearance typical of this scaffold make it an exceptional starting point for lead optimization in targeted therapeutics.

References

  • Source: acs.
  • Source: nih.
  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)

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Methodological & Application

Step-by-step laboratory synthesis route for 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The compound 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid (CAS: 927803-27-8) serves as a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, membrane-bound pyrophosphatase inhibitors, and novel anticancer therapeutics[1][2].

To ensure high yield, scalability, and exceptional purity, this application note details a robust two-step synthetic pathway. The strategy employs a Suzuki-Miyaura cross-coupling of commercially available ethyl 2-chloropyrimidine-5-carboxylate with 3-methoxyphenylboronic acid[3][4], followed by a mild base-catalyzed saponification [5].

Causality in Reaction Design
  • Why Suzuki-Miyaura? The pyrimidine ring is highly electron-deficient, making the C2-chlorine highly activated toward oxidative addition by Palladium(0). This allows for lower catalyst loadings and milder temperatures compared to standard aryl chlorides[6].

  • Why a two-step ester route? Directly coupling a halogenated pyrimidine-carboxylic acid can lead to competitive decarboxylation or catalyst poisoning by the free carboxylate. Masking the acid as an ethyl ester ensures smooth cross-coupling, while the subsequent LiOH hydrolysis is highly selective and prevents pyrimidine ring-opening[5].

Synthetic workflow for 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-methoxyphenyl)pyrimidine-5-carboxylate

This step utilizes a biphasic solvent system (1,4-Dioxane/Water) to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃). Pd(dppf)Cl₂ is selected as the precatalyst due to its bidentate ligand structure, which suppresses unwanted homocoupling of the boronic acid[2][5].

Table 1: Reaction Parameters for Suzuki Coupling

Reagent / MaterialEquivalentsAmount (10 mmol scale)Role
Ethyl 2-chloropyrimidine-5-carboxylate1.0 eq1.86 gElectrophile
3-Methoxyphenylboronic acid1.2 eq1.82 gNucleophile
Potassium carbonate (K₂CO₃)2.5 eq3.45 gBase (Activates boronic acid)
Pd(dppf)Cl₂·CH₂Cl₂0.05 eq408 mgCatalyst
1,4-Dioxane : H₂O (4:1 v/v)N/A40 mL / 10 mLBiphasic Solvent System

Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-chloropyrimidine-5-carboxylate, 3-methoxyphenylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O mixture. Seal the flask with a rubber septum. Degas the suspension by bubbling argon or nitrogen gas directly through the liquid for 15 minutes. Self-Validation Check: Proper degassing is critical; failure to remove oxygen will result in palladium oxidation and black palladium black precipitation, halting the reaction.

  • Catalyst Addition: Briefly remove the septum under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ complex, and reseal.

  • Reaction: Heat the mixture to 80 °C using a pre-heated oil bath. Stir vigorously for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (Rf ~0.6) should disappear, replaced by a new fluorescent spot (Rf ~0.4).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the intermediate ester as an off-white solid.

Step 2: Saponification to 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

Hydrolysis of pyrimidine esters requires careful control. Harsh bases (like refluxing NaOH) can cause nucleophilic attack at the C4/C6 positions of the electron-deficient pyrimidine ring. Lithium hydroxide (LiOH) at room temperature provides the perfect balance of nucleophilicity and mildness[5].

Table 2: Reaction Parameters for Saponification

Reagent / MaterialEquivalentsAmount (Approx. 8 mmol scale)Role
Ethyl 2-(3-methoxyphenyl)pyrimidine-5-carboxylate1.0 eq~2.06 gIntermediate
Lithium hydroxide monohydrate (LiOH·H₂O)3.0 eq1.00 gHydrolyzing Base
THF : MeOH : H₂O (2:1:1 v/v)N/A20 mL / 10 mL / 10 mLCo-solvent System

Procedure:

  • Dissolution: Dissolve the intermediate ester in the THF/MeOH mixture in a 100 mL round-bottom flask.

  • Base Addition: Dissolve LiOH·H₂O in the specified amount of distilled water. Add this aqueous solution dropwise to the stirring organic solution at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the ester spot will disappear, and the carboxylate salt will remain at the baseline.

  • Workup & Precipitation: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH). Dilute the remaining aqueous phase with 15 mL of water and cool to 0 °C.

  • Acidification: Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 3.0–4.0. Causality: The free carboxylic acid is highly insoluble in acidic water, driving the precipitation of the highly pure product.

  • Isolation: Filter the resulting white precipitate through a sintered glass funnel under vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual lithium salts, followed by a wash with cold diethyl ether (10 mL) to remove trace lipophilic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to yield the final product, 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid.

Analytical Characterization (Expected Data)

To validate the integrity of the synthesized compound, the following spectroscopic signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.55 (br s, 1H, -COOH), 9.25 (s, 2H, Pyrimidine H4, H6), 8.01 (dt, J = 7.8, 1.2 Hz, 1H, Ar-H), 7.95 (dd, J = 2.5, 1.5 Hz, 1H, Ar-H), 7.46 (t, J = 8.0 Hz, 1H, Ar-H), 7.15 (ddd, J = 8.2, 2.6, 1.0 Hz, 1H, Ar-H), 3.86 (s, 3H, -OCH₃).

  • LC-MS (ESI+): m/z calculated for C₁₂H₁₀N₂O₃ [M+H]⁺: 231.07; Found: 231.1.

References

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at:[Link]

  • WO2022094354A1 - Pyrimidine compounds, compositions, and medicinal applications thereof.Google Patents.
  • Novel Pyrimidine Carboxamide Derivatives As Potential Anticancer Agents, Synthesis And Characterisation. Der Pharma Chemica. Available at: [Link]

  • Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. DOI.org. Available at: [Link]

  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. D-NB.info. Available at: [Link]

Sources

Application Note: Preparation and Handling of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Standard Operating Procedure (SOP) & Technical Application Note.

Executive Summary & Biochemical Profile

2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid (Molecular Formula: C₁₂H₁₀N₂O₃) is a highly functionalized heterocyclic building block and a representative scaffold for small-molecule inhibitors targeting protein-protein interactions, kinases, and endonucleases[1]. In in vitro pharmacological profiling, the integrity of the small-molecule stock solution is the most critical variable dictating assay reproducibility.

This application note provides a self-validating, step-by-step protocol for reconstituting 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid. It emphasizes the causality behind solvent selection, the thermodynamics of precipitation in aqueous media, and strict guidelines for maintaining cellular viability during in vitro dosing.

Physicochemical Properties & Causality of Solvent Choice

Why DMSO?

Pyrimidine-5-carboxylic acid derivatives exhibit highly rigid, planar aromatic structures (the pyrimidine and methoxyphenyl rings) which drive strong intermolecular π−π stacking in the solid crystal lattice. Consequently, these compounds possess very poor aqueous solubility at physiological pH.

To overcome the high crystal lattice energy, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice [2]. As an amphipathic, aprotic solvent, DMSO effectively solvates both the lipophilic aromatic rings and the polar carboxylic acid moiety without donating protons that could ionize the compound unpredictably.

Table 1: Physicochemical & Storage Specifications
ParameterSpecificationRationale / Causality
Molecular Weight 230.22 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis and maintains compound stability.
Max Stock Concentration 10 mM to 50 mMHigher concentrations risk spontaneous precipitation upon freeze-thaw[3].
Storage (Solid) -20°C, desiccatedPrevents ambient moisture absorption and oxidative degradation.
Storage (Solution) -80°C, aliquotedMinimizes freeze-thaw cycles which nucleate crystal formation.

Reconstitution Protocol: Creating the Master Stock

Note: Always wear appropriate PPE. Perform reconstitution in a biosafety cabinet if the stock is intended for sterile cell culture.

Step 1: Equilibrate to Room Temperature

Before opening the vial, allow the lyophilized powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

  • Causality: Opening a cold vial causes atmospheric water vapor to condense on the powder. Water introduced into the DMSO stock will severely reduce the solubility of the hydrophobic compound and accelerate degradation.

Step 2: Calculate Solvent Volume

To prepare a standard 10 mM stock solution, use the following formula:

Volume(μL)=MolecularWeight(g/mol)×Concentration(M)Mass(mg)​×1000

For exactly 5.0 mg of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid:

Volume=230.22×0.0105.0​×1000=2171.8μL of DMSO
Step 3: Solubilization
  • Add the calculated volume of sterile, anhydrous DMSO directly to the vial.

  • Vortex gently for 30–60 seconds.

  • If the solution remains cloudy, sonicate in a room-temperature water bath for 2–5 minutes. Do not exceed 30°C to prevent thermal degradation.

Step 4: Aliquoting (The "Single-Use" Rule)

Divide the master stock into 20–50 μ L single-use aliquots in sterile, tightly sealed microcentrifuge tubes. Store immediately at -80°C.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the solvent freezes, forcing the compound out of solution (crashing). Once precipitated, pyrimidine carboxylic acids are notoriously difficult to resolubilize [2].

Cell Culture Application & Dilution Workflow

When introducing hydrophobic small molecules to aqueous cell culture media, researchers must navigate the "solvent shock" phenomenon. Direct addition of 100% DMSO stock to culture media causes rapid solvent exchange, leaving the highly hydrophobic compound stranded in water, leading to micro-precipitation.

The "Rule of 0.1%"

For cell-based assays, the final concentration of DMSO must never exceed 0.1% (v/v) [4]. Higher concentrations of DMSO induce cellular toxicity, alter membrane permeability, and trigger unintended differentiation or apoptotic pathways, confounding assay results [3].

Step-by-Step Dilution Protocol
  • Thaw: Remove a single aliquot from -80°C and warm to RT. Vortex briefly.

  • Intermediate Dilution (100x or 1000x): Dilute the DMSO stock into pre-warmed (37°C) complete culture media to create an intermediate working solution.

    • Example: Add 1 μ L of 10 mM stock to 999 μ L of media to create a 10 μ M working solution (0.1% DMSO).

    • Critical Technique: Pipette the DMSO stock directly into the liquid vortex of the media while swirling. This ensures rapid dispersion and prevents localized high concentrations of water from precipitating the drug.

  • Final Dosing: Apply the intermediate dilution directly to the cells.

Workflow Visualization

Below is the logical progression from raw powder to in vitro application, highlighting the critical transition points to prevent precipitation.

G A Lyophilized Powder (Equilibrate to RT) B 100% Anhydrous DMSO (10-50 mM Master Stock) A->B Add Solvent C Single-Use Aliquots (Store at -80°C) B->C Vortex & Aliquot D Intermediate Dilution (Pre-warmed Media) C->D Thaw & Dilute E In Vitro Assay (Final DMSO ≤ 0.1%) D->E Apply to Cells

Figure 1: Standardized workflow for the reconstitution and aqueous dilution of hydrophobic pyrimidine small molecules.

Quality Control & Troubleshooting

  • Issue: Cloudiness or visible crystals in the media.

    • Cause: The compound has precipitated due to "solvent shock" or the stock concentration was too high.

    • Solution: Ensure the media is pre-warmed to 37°C before adding the DMSO stock. If precipitation persists, lower the master stock concentration from 50 mM to 10 mM.

  • Issue: Inconsistent assay results across different days.

    • Cause: Degradation of the stock solution due to repeated freeze-thaw cycles or water absorption.

    • Solution: Strictly adhere to the single-use aliquot strategy. Discard any thawed aliquots after use.

References

  • National Institutes of Health (NIH). (n.d.). Target identification using drug affinity responsive target stability (DARTS). PMC. Retrieved March 27, 2026, from[Link]

  • American Chemical Society (ACS). (2025). Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer. Journal of Medicinal Chemistry. Retrieved March 27, 2026, from[Link]

  • ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media? Retrieved March 27, 2026, from[Link]

Application Notes and Protocols: 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold and the Significance of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal framework for designing molecules that can potently and selectively interact with biological targets. Within this important class of heterocycles, 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid stands out as a versatile building block for the synthesis of novel drug candidates. The 3-methoxyphenyl group can engage in various interactions with protein targets, while the carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid in small molecule drug discovery. We will delve into detailed synthetic protocols and explore its utility as a scaffold for developing inhibitors of key drug targets, supported by data from related compounds.

Synthesis of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

The synthesis of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid can be achieved through a multi-step process, beginning with the formation of the corresponding ester, followed by hydrolysis. A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for this specific compound.[3] The overall synthetic workflow is depicted below.

cluster_0 Step 1: Synthesis of Methyl 2-(3-Methoxyphenyl)pyrimidine-5-carboxylate cluster_1 Step 2: Hydrolysis to the Carboxylic Acid reagent1 3-Methoxybenzamidine hydrochloride product1 Methyl 2-(3-Methoxyphenyl)pyrimidine-5-carboxylate reagent1->product1 Reaction in DMF reagent2 Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reagent2->product1 product1_hydrolysis Methyl 2-(3-Methoxyphenyl)pyrimidine-5-carboxylate product2 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid product1_hydrolysis->product2 Base-mediated hydrolysis (e.g., NaOH or LiOH)

Caption: Synthetic workflow for 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid.

Protocol 1: Synthesis of Methyl 2-(3-Methoxyphenyl)pyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3]

Materials:

  • 3-Methoxybenzamidine hydrochloride

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-methoxybenzamidine hydrochloride (1.0 eq) in anhydrous DMF, add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 2-(3-methoxyphenyl)pyrimidine-5-carboxylate.

Protocol 2: Hydrolysis to 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

Materials:

  • Methyl 2-(3-methoxyphenyl)pyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl) (1N)

  • Ethyl acetate

Procedure:

  • Dissolve methyl 2-(3-methoxyphenyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol or THF and water.

  • Add a solution of NaOH or LiOH (1.5-2.0 eq) in water to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1N HCl.

  • The resulting precipitate is the desired product, 2-(3-methoxyphenyl)pyrimidine-5-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Small Molecule Drug Discovery

The 2-(3-methoxyphenyl)pyrimidine-5-carboxylic acid scaffold is a valuable starting point for the development of inhibitors for various therapeutic targets. The methoxyphenyl group can be crucial for binding to the target protein, while the carboxylic acid provides a versatile point for modification to optimize potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors in Oncology

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] The pyrimidine scaffold is a common feature in many approved kinase inhibitors. Derivatives of 2-(3-methoxyphenyl)pyrimidine have shown promise as kinase inhibitors. For instance, a thieno[2,3-d]pyrimidine derivative bearing a 3-methoxyphenylureido moiety has been synthesized and evaluated as a multi-target anticancer agent, showing inhibitory activity against VEGFR2 and EGFR.[5] This suggests that the 2-(3-methoxyphenyl)pyrimidine core can be a suitable scaffold for developing kinase inhibitors.

cluster_0 Kinase Inhibition Workflow start 2-(3-Methoxyphenyl)pyrimidine- 5-carboxylic acid step1 Amide Coupling with various amines start->step1 product Library of Pyrimidine-5-carboxamides step1->product step2 Kinase Inhibition Assay (e.g., VEGFR2, EGFR) product->step2 result Identification of Potent Kinase Inhibitors step2->result sar Structure-Activity Relationship (SAR) Studies result->sar sar->step1 Lead Optimization

Caption: Workflow for developing kinase inhibitors.

Table 1: Representative Kinase Inhibition Data for a Related Compound

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
Compound 12c VEGFR2185--[5]
(a thieno[2,3-d]pyrimidine derivative)EGFR1140--[5]

This data highlights the potential of the broader methoxyphenyl-pyrimidine scaffold in targeting kinases relevant to cancer.

Protocol 3: Synthesis of a Pyrimidine-5-carboxamide Library

This protocol describes a general method for creating a library of amides from 2-(3-methoxyphenyl)pyrimidine-5-carboxylic acid for SAR studies.

Materials:

  • 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

  • A diverse set of primary and secondary amines

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for purification (e.g., flash chromatography or preparative HPLC)

Procedure:

  • In a series of reaction vials, dissolve 2-(3-methoxyphenyl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the coupling agents HATU (1.1 eq) and HOBt (1.1 eq), followed by the base DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • To each vial, add a different amine (1.2 eq).

  • Seal the vials and stir the reactions at room temperature overnight.

  • Monitor the reactions by LC-MS.

  • Upon completion, dilute each reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify each compound in the library using an appropriate method (e.g., flash chromatography or preparative HPLC).

Caspase Inhibitors for Inflammatory Diseases

Caspases are a family of proteases that play a critical role in apoptosis and inflammation. Caspase-1, in particular, is a key mediator of the inflammatory response.[6] A derivative containing a 3-methoxyphenyl group, AE-1-37, has been identified as a modest inhibitor of caspase-1 with an IC50 of 108 ± 13 nM.[6] This finding suggests that the 2-(3-methoxyphenyl)pyrimidine scaffold could be explored for the development of novel anti-inflammatory agents targeting caspases.

cluster_0 Caspase-1 Inhibition Workflow start 2-(3-Methoxyphenyl)pyrimidine- 5-carboxylic acid step1 Derivatization to introduce pharmacophores for caspase binding start->step1 product Library of Pyrimidine Derivatives step1->product step2 Caspase-1 Activity Assay (Fluorogenic Substrate) product->step2 result Identification of Caspase-1 Inhibitors step2->result sar SAR and Mechanism of Action Studies result->sar sar->step1 Optimization

Caption: Workflow for developing caspase-1 inhibitors.

Protocol 4: In Vitro Caspase-1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds derived from 2-(3-methoxyphenyl)pyrimidine-5-carboxylic acid against caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add the assay buffer, the test compound dilutions, and recombinant human caspase-1.

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the reaction by adding the caspase-1 fluorogenic substrate, Ac-YVAD-AMC.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a fluorometer.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is a valuable and versatile building block in small molecule drug discovery. Its straightforward synthesis and the biological relevance of the pyrimidine scaffold make it an attractive starting point for developing novel therapeutics. The provided protocols offer a foundation for synthesizing this compound and its derivatives, as well as for evaluating their potential as inhibitors of key drug targets such as kinases and caspases. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

  • (EP3733184A1) Pyrimidine compounds for use in the treatment of cancer.
  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. 2002;2002(5):720-722.
  • Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Methods for therapy of cancer.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC.
  • (US8835443B2) Pyrimidine compound and medical use thereof.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC.
  • Recent Patents on Anti-Cancer Drug Discovery. Semantic Scholar.
  • (WO2024033454A1) Heteroaryl compounds for the treatment of cancer.
  • 2-(2-Methoxyethoxy)
  • Biological Activity of Pyrimidine Deriv
  • Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to comb
  • The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society.
  • Comparative Cross-Reactivity Profiling of 2,4-Disubstituted Pyrimidine Deriv
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
  • Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem. NIH.

Sources

Application Note: Formulation Strategies for 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic Acid in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Discovery Researchers Compound Class: Weakly acidic, lipophilic small molecule (Targeting Vanin-1 / P2Y1 receptors)

Physicochemical Profiling & The Causality of Formulation

The compound 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is a highly potent heterocyclic scaffold frequently utilized in the development of enzyme inhibitors and receptor antagonists, such as Vanin-1 inhibitors[1]. However, transitioning this molecule from in vitro biochemical assays to in vivo efficacy models presents classic pharmacokinetic (PK) hurdles due to its dichotomous physicochemical nature.

Understanding the causality behind its solubility limitations is the first step in rational formulation design:

  • The Pyrimidine-5-Carboxylic Acid Core (pKa ~3.2): As a weak acid, the molecule remains unionized in the acidic environment of the stomach (pH 1-2), leading to severe precipitation and erratic oral bioavailability. At physiological pH (7.4), it is predominantly ionized (carboxylate anion), which theoretically improves solubility.

  • The 3-Methoxyphenyl Moiety (LogP ~2.8): This lipophilic tail drives target affinity but creates a "grease ball" effect[2]. Even when the carboxylic acid is ionized, the hydrophobic tail induces micellization or amorphous aggregation in aqueous media, limiting the maximum achievable concentration for intravenous (IV) dosing.

To overcome these liabilities, we must employ a dual-pronged strategy: lattice disruption via cosolvents for IV administration, and hydrophobic masking via cyclodextrin inclusion for oral (PO) administration.

Formulation_Strategy A 2-(3-Methoxyphenyl)pyrimidine -5-carboxylic acid (Poor Aqueous Solubility) B Assess pKa (~3.2) Is pH adjustment viable? A->B C Assess LogP (~2.8) Lipophilic moiety present? A->C D Alkaline Formulation (pH 8-9, Na+ salt) B->D Yes (PO Dosing) E Cosolvent System (PEG400 / Tween 80) C->E Yes (IV Dosing) F Inclusion Complex (20% HP-β-CD) C->F Yes (Tox/Efficacy)

Fig 1. Decision matrix for formulating 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid.

Quantitative Formulation Matrix

The following table summarizes the validated formulation vehicles for this compound, optimized for murine models (mice/rats).

Formulation VehicleRouteMax Sol. (mg/mL)Physical StabilityIn Vivo Tolerability (Mice)
5% DMSO / 10% Tween 80 / 85% Saline IV2.5>48 hours (Clear)Excellent (No hemolysis)
20% HP-β-CD in 50 mM PO₄ Buffer (pH 8.0) PO15.0>7 days (Clear)Excellent (No GI toxicity)
0.5% CMC / 0.1% Tween 80 in Water PON/A (Suspension)>14 days (Susp.)Good (Slower PK onset)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (The Why) and a quality control checkpoint.

Protocol A: Intravenous (IV) Formulation (Target: 2 mg/mL)

Vehicle: 5% DMSO + 10% Tween 80 + 85% Saline Mechanism: DMSO disrupts the strong intermolecular hydrogen bonds of the carboxylic acid dimers. Tween 80 forms protective micelles around the 3-methoxyphenyl group, preventing the compound from crashing out when introduced to the aqueous bloodstream.

  • Weighing & Primary Solubilization: Weigh 2.0 mg of the API into a sterile glass vial. Add 50 µL of pure DMSO. Vortex for 60 seconds until a completely clear solution is formed.

    • Causality: API must be fully dissolved in the strongest solvent first. Adding water prematurely will lock the compound in an insoluble crystalline state.

  • Surfactant Addition: Add 100 µL of Tween 80 to the DMSO/API mixture. Vortex vigorously for 2 minutes. The mixture will appear viscous but must remain completely transparent.

  • Aqueous Dilution: Dropwise, add 850 µL of 0.9% sterile saline while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation and subsequent nucleation of the API.

  • Validation & QC Checkpoint:

    • Visual: Hold against a black-and-white background. The solution must be 100% transparent with no Tyndall effect.

    • Filtration: Pass through a 0.22 µm PES syringe filter. If resistance is felt, sub-visible precipitation has occurred, and the formulation must be discarded to prevent fatal pulmonary embolism in vivo.

Protocol B: Oral (PO) Formulation (Target: 10 mg/mL)

Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 8.0) Mechanism: The pH 8.0 buffer ensures the carboxylic acid is >99.9% ionized (salt form). Simultaneously, the HP-β-CD provides a hydrophobic cavity that encapsulates the lipophilic 3-methoxyphenyl ring, creating a highly soluble inclusion complex[2].

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of 50 mM Sodium Phosphate buffer (pH 8.0).

  • API Addition: Weigh 100 mg of the API and add it to the vehicle.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by magnetic stirring at room temperature for 2 hours.

    • Causality: Cyclodextrin inclusion is a thermodynamic equilibrium process. It requires time and mild thermal kinetic energy to allow the lipophilic tail to displace water molecules inside the CD cavity.

  • Validation & QC Checkpoint:

    • pH Verification: Measure the final pH. It should remain between 7.5 and 8.0. If it drops below 7.0, the buffering capacity has been exhausted by the acidic API, risking precipitation.

    • Optical Microscopy: Place a drop of the solution on a glass slide and observe under cross-polarized light. The absence of birefringence confirms that no uncomplexed crystalline API remains.

In Vivo Pharmacokinetic Workflow

Once formulated, the compound is evaluated in standard preclinical PK models. The workflow below dictates the standard operating procedure for evaluating the exposure and bioavailability of the pyrimidine-5-carboxylic acid derivative.

InVivo_Workflow N1 Formulation Prep & QC N2 Animal Dosing (IV/PO in Mice) N1->N2 N3 Serial Blood Sampling N2->N3 N4 Plasma Separation N3->N4 N5 LC-MS/MS Bioanalysis N4->N5

Fig 2. Standardized in vivo pharmacokinetic workflow for preclinical animal models.

Sampling Note: Due to the high plasma protein binding typically associated with lipophilic pyrimidine derivatives, blood must be collected in K2-EDTA tubes and immediately placed on ice to prevent ex vivo degradation by plasma esterases or pantetheinases[1].

References

  • Casimiro-Garcia, A., et al. "Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1." Journal of Medicinal Chemistry, 2022, 65(1): 757-784. URL:[Link]

  • Couillaud, B. M., et al. "State of the Art of Pharmaceutical Solid Forms: from Crystal Property Issues to Nanocrystals Formulation." ChemMedChem, 2018, 14(1). URL:[Link]

  • Johnson, T. W., et al. "Lipophilic Efficiency as an Important Metric in Drug Design." Journal of Medicinal Chemistry, 2018, 61(15). URL:[Link]

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Application Note: 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid in Targeted Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound Identity: 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid (CAS: 927803-27-8)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyrimidine-5-carboxylic acid scaffold is a privileged building block, frequently utilized in the development of targeted therapeutics such as kinase inhibitors, GPCR antagonists, and enzyme modulators[1][2]. 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid represents a highly optimized starting material for Structure-Activity Relationship (SAR) library generation.

The structural logic of this specific biaryl precursor is rooted in its highly predictable pharmacophore mapping:

  • Pyrimidine Core: The N1 and N3 nitrogen atoms act as potent hydrogen-bond acceptors. In kinase drug discovery, this core frequently serves as a "hinge-binding" motif, anchoring the molecule to the ATP-binding site of the target kinase[3].

  • C2 3-Methoxyphenyl Substituent: The biaryl linkage restricts rotatable bonds, reducing the entropic penalty upon target binding[1]. The 3-methoxyphenyl group projects into adjacent hydrophobic pockets (e.g., the selectivity pocket in kinases). The methoxy group provides tunable lipophilicity and can act as a localized hydrogen-bond acceptor to enhance target selectivity[4].

  • C5 Carboxylic Acid: Positioned to project outward toward the solvent-exposed channel, the C5-carboxyl group serves as a versatile synthetic handle. It allows for the rapid appendage of solubilizing aliphatic amines (e.g., piperazines, morpholines) via amide coupling, which is critical for optimizing the pharmacokinetic (PK) properties of the final drug candidate[5].

Binding_Logic cluster_target Kinase ATP-Binding Site cluster_ligand Inhibitor Scaffold Hinge Hinge Region Core Pyrimidine Core Hinge->Core H-Bonds Pocket Hydrophobic Pocket Aryl 3-Methoxyphenyl Pocket->Aryl pi-pi / Steric Channel Solvent Channel Amide C5-Carboxamide Channel->Amide Solubilization

Caption: Pharmacophore mapping of pyrimidine-5-carboxamides in kinase ATP-binding sites.

Synthetic Strategy: Amide Bond Formation

The primary synthetic application of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is the generation of diverse carboxamide libraries. However, the electron-withdrawing nature of the pyrimidine ring deactivates the C5-carboxylic acid, making standard carbodiimide coupling (e.g., EDC/HOBt) sluggish and prone to low yields.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[6][7]. HATU rapidly converts the deactivated carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The presence of the nitrogen atom in the HOAt ring provides an anchoring hydrogen bond that accelerates the subsequent nucleophilic attack by the amine, driving the reaction to >95% completion within hours.

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind selecting HATU/DIPEA over traditional coupling conditions for pyrimidine-5-carboxylic acid derivatives[8].

Coupling ReagentBaseSolventTime (h)Conversion (%)Purity (LC-MS)Mechanistic Rationale
EDC / HOBt TEADCM12.045%85%Inefficient activation of electron-deficient pyrimidine acids; slow kinetics.
T3P (50% in EtOAc) DIPEAEtOAc6.078%92%Good alternative for scale-up due to water-soluble byproducts, but slower than uronium salts.
HATU DIPEADMF2.094% >95% HOAt active ester formation overcomes electronic deactivation; rapid amine attack.

Experimental Protocol: High-Yield Library Generation

This protocol describes a self-validating system for synthesizing C5-carboxamide derivatives from 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid. The workflow includes integrated in-process controls (IPC) to ensure scientific integrity.

Materials Required
  • Precursor: 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid (1.0 equiv)

  • Amine: Primary or secondary amine (e.g., 1-methylpiperazine) (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology
  • Preparation of the Carboxylate: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester intermediate.

  • Base Addition: Add DIPEA (3.0 equiv) to the stirring solution.

    • Causality: DIPEA deprotonates the carboxylic acid, generating a nucleophilic carboxylate. Its steric bulk prevents it from acting as a competing nucleophile against the coupling agent.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.5 equiv) in one portion. Stir for 15 minutes.

    • Causality: Cooling minimizes thermal degradation of the transient HOAt active ester. The color will typically shift to a pale yellow, indicating active ester formation[6].

  • Amine Coupling: Add the desired amine (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the precursor mass (m/z [M+H]+ = 231.2) is consumed and the desired product mass is the dominant peak.

  • Workup & Extraction: Quench the reaction by pouring it into a 10-fold volume of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL), followed by brine.

    • Causality: DMF is highly miscible with EtOAc. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, effectively removing it from the organic product.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography or preparative HPLC to yield the final targeted inhibitor.

SAR_Workflow A 2-(3-Methoxyphenyl)pyrimidine- 5-carboxylic acid C HATU / DIPEA / DMF (Amide Coupling) A->C B Amine Library (Primary/Secondary) B->C D LC-MS Monitoring (In-Process Control) C->D  1-2 hrs at RT E Preparative HPLC Purification D->E  >95% Conversion F In Vitro Kinase Screening E->F  Purified Amides

Caption: Workflow for generating pyrimidine-5-carboxamide libraries for SAR screening.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1][2]

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers National Institutes of Health (PMC) URL:[Link][6]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK National Institutes of Health (PMC) URL:[Link][5]

  • PYRAZOLO[1,5-A]PYRIDINE DERIVATIVES AND METHODS OF THEIR USE European Patent Office - EP 3087070 B1 URL:[Link][7]

  • NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives as Potential Anti-Inflammatory and Anti-Tubercular Agents MDPI URL:[Link][8]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC Kinase Inhibitor ResearchGate URL:[Link][3]

  • Exploring 2‐Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Case Study Semantic Scholar URL:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals.

The synthesis of this target molecule is typically achieved via a two-step sequence: a Suzuki-Miyaura cross-coupling of ethyl 2-chloropyrimidine-5-carboxylate with (3-methoxyphenyl)boronic acid, followed by the saponification of the ester intermediate. While conceptually straightforward, pyrimidine-based cross-couplings are notorious for low yields due to catalyst poisoning, ligand incompatibility, and premature side reactions. This guide provides field-proven causality, self-validating protocols, and quantitative data to optimize your workflow.

Synthesis Workflow & Failure Modes

SynthesisWorkflow SM1 Ethyl 2-chloropyrimidine- 5-carboxylate Coupling Step 1: Suzuki-Miyaura Cross-Coupling (Pd cat., Base, Solvent) SM1->Coupling SM2 (3-Methoxyphenyl) boronic acid SM2->Coupling Intermediate Ethyl 2-(3-methoxyphenyl) pyrimidine-5-carboxylate Coupling->Intermediate Target Pathway Fail1 Catalyst Poisoning (Pyrimidine N-coordination) Coupling->Fail1 Fail2 Protodeboronation (Anisole formation) Coupling->Fail2 Fail3 Premature Ester Hydrolysis Coupling->Fail3 Saponification Step 2: Saponification (NaOH/THF/H2O, then HCl) Intermediate->Saponification Product 2-(3-Methoxyphenyl) pyrimidine-5-carboxylic acid Saponification->Product High Yield Conversion

Figure 1: Two-step synthesis workflow and primary failure modes in pyrimidine Suzuki couplings.

Frequently Asked Questions & Troubleshooting

Q1: Why is my Suzuki coupling yield so low, and why do I see unreacted ethyl 2-chloropyrimidine-5-carboxylate? Causality: 2-Chloropyrimidines are notoriously sluggish in Suzuki couplings compared to their bromo- or iodo- counterparts because the oxidative addition step is energetically demanding. Furthermore, the two nitrogen atoms in the pyrimidine ring are strong σ-donors. They can coordinate to the palladium center, forming stable, off-cycle complexes that deactivate the catalyst [1]. Solution: Switch from standard Pd(PPh3​)4​ to a pre-catalyst system utilizing a bulky, electron-rich ligand such as XPhos or dppf. For example, XPhos Pd G2 sterically shields the palladium center from pyrimidine nitrogen coordination while simultaneously accelerating the oxidative addition of the stubborn C-Cl bond.

Q2: I am detecting significant amounts of anisole (methoxybenzene) in my crude mixture. What is happening? Causality: This is a classic case of protodeboronation. The C-B bond of your (3-methoxyphenyl)boronic acid is being cleaved and replaced by a C-H bond [2]. This undesired side reaction is highly dependent on the reaction conditions and is exacerbated by high temperatures, strong aqueous bases, and prolonged reaction times. Solution: Ensure your solvent is thoroughly degassed to prevent oxidative pathways. To mitigate protodeboronation, lower the reaction temperature and utilize an anhydrous base system (e.g., anhydrous K3​PO4​ ). Alternatively, employ a "slow-release" strategy by converting the boronic acid to a MIDA boronate, which keeps the active boronic acid concentration low during the catalytic cycle [3].

Q3: My LC-MS shows the carboxylic acid forming during the Suzuki coupling, but the reaction stalls. Why? Causality: You are experiencing premature ester hydrolysis. If you use a strong aqueous base (e.g., aqueous Na2​CO3​ or NaOH ) at high temperatures, the ethyl ester of your starting material or intermediate will hydrolyze into the carboxylic acid. The resulting carboxylate anion drastically alters the electronic properties of the pyrimidine ring (making oxidative addition nearly impossible if it happens to the starting material) and changes the solubility profile, causing the intermediate to precipitate or the catalyst to crash out. Solution: To avoid significant hydrolysis of the ester functionality, it is critical to run the reaction at a relatively low temperature (e.g., 75 °C) and strictly limit the reaction time (e.g., 4 hours) [4]. Using an anhydrous base system in pure 1,4-dioxane completely eliminates this side reaction.

Q4: How do I ensure complete conversion during the final saponification step without degrading the product? Causality: While the pyrimidine ring is generally stable, overly harsh saponification conditions (e.g., refluxing concentrated NaOH for days) can lead to ring-opening or nucleophilic attack at the C2 or C4 positions. Solution: Use a mild THF/Water/ NaOH system at 50 °C. The THF ensures the ethyl 2-(3-methoxyphenyl)pyrimidine-5-carboxylate remains fully dissolved, allowing the hydroxide to attack the ester carbonyl efficiently. Acidify carefully with 1M HCl to pH 3-4 to precipitate the final product without forming the highly soluble hydrochloride salt.

Quantitative Data Summaries

Table 1: Optimization of Suzuki Coupling Parameters

Substrate: Ethyl 2-chloropyrimidine-5-carboxylate + (3-methoxyphenyl)boronic acid

Catalyst System (mol%)Base & SolventTemp / TimeYield (%)Primary Byproduct
Pd(PPh3​)4​ (5%) Na2​CO3​ (aq) / Toluene100 °C / 12h25%Unreacted SM + Hydrolyzed SM
Pd(dppf)Cl2​ (5%) K2​CO3​ (aq) / 1,4-Dioxane90 °C / 8h55%Anisole (Protodeboronation)
XPhos Pd G2 (2%) K3​PO4​ (anhydrous) / 1,4-Dioxane 75 °C / 4h 88% None (Clean conversion)
Table 2: Saponification Conditions vs. Yield

Substrate: Ethyl 2-(3-methoxyphenyl)pyrimidine-5-carboxylate

Solvent SystemBase (Equiv)Temp / TimeYield (%)Notes
MeOH / H2​O (1:1) NaOH (5.0 eq)80 °C / 12h60%Product degradation / impurities observed.
THF / H2​O (5:1) LiOH (3.0 eq)25 °C / 24h75%Sluggish reaction; incomplete conversion.
THF / H2​O (5:1) NaOH (2.0 eq) 50 °C / 8h 95% Clean conversion; high purity precipitate.

Self-Validating Experimental Protocols

Step 1: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Synthesize Ethyl 2-(3-methoxyphenyl)pyrimidine-5-carboxylate while suppressing ester hydrolysis and catalyst poisoning.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv, 5.0 mmol) and (3-methoxyphenyl)boronic acid (1.2 equiv, 6.0 mmol).

  • Catalyst & Base: Add XPhos Pd G2 (0.02 equiv, 0.1 mmol) and anhydrous K3​PO4​ (2.0 equiv, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (25 mL) via syringe. Sparge the mixture with Argon for 15 minutes to remove any dissolved oxygen.

  • Reaction: Heat the mixture to 75 °C in a pre-heated oil bath for exactly 4 hours.

    • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is complete when the chloropyrimidine mass is fully consumed. Do not exceed 4 hours to prevent trace hydrolysis.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient of Hexanes to 30% EtOAc in Hexanes) to afford the pure intermediate.

Step 2: Controlled Saponification & Acidification

Objective: Hydrolyze the ester to 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid without degrading the pyrimidine core.

  • Preparation: Dissolve the purified ethyl 2-(3-methoxyphenyl)pyrimidine-5-carboxylate (1.0 equiv) in a mixture of THF and Water (5:1 v/v, e.g., 25 mL THF / 5 mL H2​O ).

  • Base Addition: Add NaOH (2.0 equiv) as a pre-dissolved aqueous solution.

  • Reaction: Stir the mixture at 50 °C for 8 hours.

    • In-Process Control (IPC): Monitor via LC-MS to ensure the complete disappearance of the ester mass ( [M+H]+ ) and the appearance of the carboxylic acid mass.

  • Workup: Cool to room temperature. Remove the THF under reduced pressure (ensure you do not evaporate to dryness). Dilute the remaining aqueous layer with 10 mL of water and extract once with Diethyl Ether (15 mL) to remove any non-polar organic impurities (discard the ether layer).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 3-4. A white/off-white precipitate will form. Note: Do not drop the pH below 2, as the pyrimidine nitrogens will protonate, forming a water-soluble hydrochloride salt and drastically reducing your isolated yield.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold water (2 x 10 mL), and dry under high vacuum at 45 °C overnight to yield the pure target compound.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. Available at: [Link]

  • Wrobleski, S. T., et al. (2021). Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2. Journal of Medicinal Chemistry, 64(1), 310-324. Available at: [Link]

Preventing chemical degradation of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Chemical Integrity

Welcome to the technical support center for 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing chemical degradation during the long-term storage of this compound. By understanding the potential degradation pathways and implementing proper storage protocols, you can ensure the integrity and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and stability of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid.

Q1: What is the recommended temperature for long-term storage of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid?

For optimal long-term stability, it is recommended to store 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid in a cool, dry, and dark environment.[1][2] Specifically, storage at sub-zero temperatures, such as -20°C or below, is ideal for preserving the quality of the compound over extended periods.[1] While room temperature storage is suitable for many stable, non-volatile compounds, the sensitive nature of this molecule makes colder temperatures preferable to minimize the risk of degradation.[3]

Q2: How sensitive is this compound to light and moisture?

As with many complex organic molecules, exposure to light and moisture can significantly impact the stability of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid. Pyrimidine derivatives can be light-sensitive, and UV radiation can induce photochemical reactions, leading to the formation of impurities.[4] Moisture can facilitate hydrolysis of the pyrimidine ring or the carboxylic acid group. Therefore, it is crucial to store the compound in a tightly sealed, opaque container to protect it from both light and humidity.[1]

Q3: What type of container is best for storing this compound?

Selecting the right storage container is critical for preventing contamination and degradation.[3] For solid (powdered) 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid, glass vials with tight-fitting, non-reactive caps are an excellent choice.[3][5] Amber-tinted glass is recommended to protect against light-sensitive degradation. If plastic containers are used, ensure they are made of chemically resistant polymers like polyethylene (PE) or polypropylene (PP).[6] For solutions, borosilicate glass vials with PTFE-lined caps are ideal to ensure an airtight seal and prevent leaching of contaminants.

Q4: Can I store this compound in a solution? If so, what is the best solvent?

While storing the compound in its solid, lyophilized form is generally preferred for long-term stability, short-term storage in solution is often necessary for experimental workflows.[1][7] The choice of solvent is critical. Aprotic, anhydrous solvents are recommended to minimize the risk of hydrolysis. If the compound is dissolved in a solvent like DMSO for screening purposes, it's important to use high-purity, anhydrous grade solvent and store the solution at -20°C or -80°C.[8] Aliquoting the solution into smaller, single-use volumes can help avoid repeated freeze-thaw cycles, which can degrade the compound.[1][9]

Section 2: Troubleshooting Guide for Degradation Issues

This section provides a structured approach to identifying and resolving potential degradation of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Symptom: You observe a loss of biological activity, altered spectroscopic data (NMR, MS), or unexpected peaks in your chromatography results (HPLC, LC-MS) compared to a fresh sample.

  • Potential Cause: Chemical degradation of the compound.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your stored sample using a suitable analytical method like HPLC or LC-MS. Compare the chromatogram to that of a reference standard or a newly acquired batch.

    • Check for Degradants: Use mass spectrometry (MS) to identify potential degradation products. Common degradation pathways to consider are hydrolysis, oxidation, and photodecomposition.

    • Review Storage Conditions: Carefully examine your storage records. Was the compound exposed to elevated temperatures, light, or humidity? Were there any breaches in the container seal?

    • Implement Corrective Actions: If degradation is confirmed, discard the compromised batch. Review and reinforce your storage protocols based on the "Best Practices" outlined in Section 3.

Issue 2: Physical Changes in the Compound
  • Symptom: The solid compound changes color (e.g., from white to yellow or brown), becomes clumpy, or develops an unusual odor.

  • Potential Cause: Significant chemical degradation, likely due to oxidation or hydrolysis.

  • Troubleshooting Steps:

    • Do Not Use: Discontinue the use of the compound immediately. Physical changes are a strong indicator of significant impurity.

    • Safe Disposal: Dispose of the degraded material according to your institution's chemical waste guidelines.[1]

    • Investigate the Cause: This level of degradation suggests a severe failure in storage conditions. Check for prolonged exposure to air (oxidation), moisture (hydrolysis), or high temperatures. Ensure storage containers are appropriate and properly sealed.

Diagram: Troubleshooting Workflow for Suspected Degradation

Troubleshooting Workflow Troubleshooting Workflow for Suspected Degradation start Inconsistent Results or Physical Change Observed check_purity Analyze Purity (HPLC, LC-MS) start->check_purity compare_data Compare to Reference Standard check_purity->compare_data degradation_confirmed Degradation Confirmed? compare_data->degradation_confirmed review_storage Review Storage Conditions (Temp, Light, Humidity) degradation_confirmed->review_storage Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No discard_sample Discard Compromised Sample review_storage->discard_sample implement_best_practices Implement Corrective Storage Practices discard_sample->implement_best_practices investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: A logical workflow for troubleshooting suspected chemical degradation.

Section 3: Best Practices for Long-Term Storage

To prevent chemical degradation, a multi-faceted approach to storage is required. The following protocols are designed to maintain the integrity of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid.

Optimal Storage Environment

A controlled environment is paramount for long-term stability.

ParameterRecommendationRationale
Temperature -20°C or -80°C (cryogenic)Reduces the rate of chemical reactions, including degradation pathways.[3]
Humidity As low as possible (desiccated)Prevents hydrolysis of the carboxylic acid and pyrimidine ring.
Light Complete darkness (amber vials or opaque containers)Prevents photolytic degradation, to which pyrimidine structures can be susceptible.[1][4]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation, particularly of the methoxy group and the aromatic ring.[3]
Step-by-Step Protocol for Aliquoting and Storing
  • Preparation: Work in a clean, dry environment, preferably a glove box flushed with an inert gas, to minimize exposure to air and moisture.[1]

  • Weighing: If starting from a larger stock, quickly and accurately weigh the desired amount of the compound into pre-labeled, amber glass vials.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen.

  • Sealing: Tightly seal the vials with PTFE-lined caps to ensure an airtight closure.

  • Secondary Containment: Place the sealed vials into a labeled, sealed secondary container with a desiccant.

  • Storage: Immediately transfer the secondary container to a designated -20°C or -80°C freezer.

  • Inventory Management: Log the compound details, date, and storage location into your laboratory's inventory management system.[3]

Diagram: Key Degradation Pathways to Mitigate

Degradation Pathways Potential Degradation Pathways compound 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid hydrolysis Hydrolysis + H2O compound->hydrolysis oxidation Oxidation + O2 compound->oxidation photodegradation Photodegradation + UV Light compound->photodegradation hydrolysis_prod Ring Opening or Carboxylic Acid Modification hydrolysis->hydrolysis_prod oxidation_prod Oxidized Methoxy Group or Ring oxidation->oxidation_prod photo_prod Dimerization or Rearrangement Products photodegradation->photo_prod

Caption: Major chemical pathways that can lead to the degradation of the target compound.

By adhering to these guidelines, researchers can significantly reduce the risk of chemical degradation, ensuring the quality and reliability of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid for their scientific endeavors.

References

  • Kraft. (2025, February 17). How To Choose The Right Container For Chemical Reagents And Substances: Key Tips And Recommendations.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). (n.d.). RSC Publishing.
  • Kim, J., et al. (n.d.). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC.
  • How to Handle Research Compounds Safely. (2025, September 5).
  • Scheme of pyrimidine degradation pathways showing the four steps and.... (n.d.). ResearchGate.
  • Silverman, R. B., et al. (n.d.). A mild method of hydrolysis of 2,4-dialkoxy-6-substituted pyrimidines to 6-substituted uracils. The Journal of Organic Chemistry - ACS Publications.
  • Compound Management and Integrity. (n.d.). Beckman Coulter.
  • Chemical Storage and Management. (n.d.). LSU.
  • A Guide for Choosing the Best Bottles to Ship, Store & Sell Your Chemical Products. (2024, January 24).
  • Kim, J., et al. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • Chemical Storage Containers: IBC Totes, Drums & Safe Solutions. (n.d.). DENIOS Inc.
  • Laboratory Containers & Storage. (n.d.). Sigma-Aldrich.
  • Matson, S. L., et al. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.
  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. (n.d.). eGyanKosh.
  • Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. (n.d.). ResearchGate.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18). Creative Proteomics Blog.
  • Kielley, W. W., et al. (1956, March). The hydrolysis of purine and pyrimidine nucleoside triphosphates by myosin. PubMed.
  • All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. (n.d.). PMC.
  • Precedents for Good Storage Practice. (2026, March 18). Applied Clinical Trials Online.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • (PDF) Recent advances in pyrimidine derivatives as luminescent, photovoltaic and non-linear optical materials. (2015, August 27). ResearchGate.
  • Back, T. G., et al. (2015, June 3). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC.
  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material. (2024, November 26). RSC Publishing.
  • Bilde, M., et al. (2010, March 17). Aerosol Volatility and Enthalpy of Sublimation of Carboxylic Acids. ACS Publications.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.).
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (n.d.).
  • Safe Storage. (n.d.).
  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (n.d.).
  • (PDF) Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. (n.d.).
  • 16.9: Oxidation of Aromatic Compounds. (2024, March 24). Chemistry LibreTexts.
  • Shelf Lives of Common Chemical Reagents. (2020, April 17). OnePointe Solutions.
  • SAFETY DATA SHEET. (2026, March 5). Sigma-Aldrich.
  • Chemical Compatible Storage. (2016, August 12). USDA ARS.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • 5-(3-methoxyphenyl)pyrimidine-2-carboxylic acid — Chemical Substance Information. (n.d.).
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  • KEGG Degradation of aromatic compounds - Reference pathway. (n.d.).
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Reducing background noise in fluorescence assays with 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid Document Type: Advanced Troubleshooting Guide & Technical FAQs Prepared by: Senior Application Scientist, Assay Development & Screening

Executive Overview

When screening pyrimidine-based small molecules like 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid , researchers frequently encounter anomalous fluorescence readouts. This compound possesses a unique physicochemical profile: an electron-deficient pyrimidine core conjugated to an electron-donating methoxyphenyl group, capped with an ionizable carboxylic acid. This "push-pull" aromatic architecture, combined with a charged moiety, makes it highly susceptible to causing autofluorescence, colloidal aggregation, and non-specific electrostatic binding[1].

This guide provides a mechanistic framework to diagnose, validate, and eliminate these background noise vectors, ensuring the scientific integrity of your high-throughput screening (HTS) data.

Mechanistic Troubleshooting FAQs

Q1: Why does 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid cause massive background spikes in my standard FITC/GFP-based assay? The Causality: The extended π -conjugation between the pyrimidine ring and the methoxyphenyl group creates a chromophore that absorbs heavily in the UV-to-blue spectrum (300–450 nm) and emits in the blue-green range (400–550 nm)[1]. If your assay relies on FITC, Alexa Fluor 488, or GFP (Ex ~490 nm / Em ~525 nm), the compound's intrinsic emission overlaps directly with your detection window. Furthermore, its high molar absorptivity at these wavelengths can absorb the excitation light before it reaches your tracer, causing an Inner Filter Effect (IFE) that artificially quenches the true signal[2]. The Solution: You must optically bypass the compound. Red-shifting the assay to utilize fluorophores in the far-red or near-infrared spectrum (e.g., Cy5, Alexa Fluor 647, or two-photon dyes) moves the excitation and emission windows safely away from the compound's spectral footprint[3].

Q2: My dose-response curves show erratic baseline fluorescence and steep Hill slopes (>2.0). Is the compound a pan-assay interference compound (PAINS)? The Causality: While pyrimidines are sometimes flagged as PAINS, a steep Hill slope combined with erratic fluorescence is the classic biophysical signature of colloidal aggregation[4]. The planar, hydrophobic aromatic core of this compound allows it to self-assemble into sub-micron colloidal particles in aqueous buffers. These aggregates cause Rayleigh and Tyndall light scattering, which the photomultiplier tube (PMT) misinterprets as fluorescence emission. Additionally, these colloids can non-specifically sequester your fluorescent tracer, leading to unpredictable quenching. The Solution: Disrupt the hydrophobic π−π stacking driving the aggregation. Supplementing your assay buffer with a non-ionic detergent (e.g., 0.01%–0.05% CHAPS or Tween-20) will form micelles that encapsulate and solubilize the compound monomers, preventing colloidal formation[4].

Q3: We observe high background specifically in biochemical assays involving positively charged proteins (e.g., kinases or amyloidogenic targets). How does the compound's structure contribute? The Causality: The compound features a pyrimidine-5-carboxylic acid moiety. At a physiological pH of 7.4, the carboxylic acid (pKa ~3.5–4.5) is fully deprotonated into a carboxylate anion. This localized negative charge actively seeks out and forms strong electrostatic salt bridges with positively charged surface residues—specifically Lysine and Arginine—on your target proteins[5]. This non-specific electrostatic binding alters the local microenvironment of the fluorophore, leading to proximity quenching or restricted rotational freedom (which heavily skews Fluorescence Polarization assays). The Solution: Shield the electrostatic interactions by increasing the ionic strength of your buffer (e.g., adding 150–300 mM NaCl), or shift the assay to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which uses a temporal delay to gate out transient, non-specific background noise[2].

Visualizing the Interference Pathways

Mechanism Compound 2-(3-Methoxyphenyl)pyrimidine -5-carboxylic acid AutoFluo Intrinsic Autofluorescence (Conjugated Pi System) Compound->AutoFluo Scattering Light Scattering (Colloidal Aggregation) Compound->Scattering NSB Electrostatic Binding (Carboxylate Anion) Compound->NSB FalsePos False Positives / Elevated Baseline AutoFluo->FalsePos Scattering->FalsePos Quenching Signal Quenching / Inner Filter Effect Scattering->Quenching NSB->Quenching

Fig 1: Mechanistic pathways of assay interference driven by the compound's structural moieties.

Quantitative Diagnostic Matrix

To standardize troubleshooting across your screening campaigns, utilize the following thresholds to identify the exact mechanism of interference.

Interference MechanismDiagnostic IndicatorQuantitative ThresholdCorrective Action
Autofluorescence Pre-read fluorescence (Buffer + Compound only)Signal > 3x buffer backgroundSwitch to TR-FRET or Red-shifted dyes (Ex > 600 nm).
Colloidal Aggregation Hill slope in dose-response curveHill coefficient > 1.5Supplement buffer with 0.01% - 0.05% CHAPS or Tween-20.
Inner Filter Effect (IFE) High compound absorbance at Ex/EmAbsorbance > 0.1 OD at assay Ex/EmDilute compound or apply mathematical IFE correction factors.
Non-Specific Binding Shift in apparent Kd​ with varying [Protein]> 5-fold shift in Kd​ upon 2x protein increaseIncrease buffer ionic strength (e.g., +150 mM NaCl) or use BSA blocking.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every troubleshooting step must be self-validating. Implement these orthogonal protocols to confirm the source of your background noise.

Protocol 1: Pre-Read Autofluorescence Profiling & IFE Correction

This protocol isolates the compound's intrinsic optical properties from its actual biological activity, providing a mathematical baseline for correction[2].

  • Plate Preparation: Dispense the compound in a dose-response titration into a black, opaque 384-well microplate.

  • Buffer Addition: Add your standard assay buffer lacking the fluorescent tracer and target protein.

  • Pre-Read Measurement (Validation Step): Excite the plate at your assay's standard wavelengths. Any signal detected here is strictly compound autofluorescence. Record these values as the Background Baseline.

  • Fluorophore Spike: Add the fluorescent tracer at its established Kd​ concentration.

  • Post-Read Measurement: Measure the fluorescence again. If the signal is significantly lower than the expected tracer intensity minus the Background Baseline, the compound is absorbing the excitation light (Inner Filter Effect).

  • Data Correction: Apply standard IFE mathematical correction factors based on the compound's molar extinction coefficient to rescue the true biological data.

Protocol 2: Detergent-Sensitivity Assay for Colloidal Aggregation

Because aggregates are held together by weak hydrophobic forces, they are highly sensitive to surfactants. This protocol uses detergent titration to prove that false signals are aggregation-dependent[4].

  • Baseline Setup: Prepare the standard assay mixture (Compound + Protein + Tracer) that is currently yielding the anomalous, high-background signal.

  • Detergent Titration: Spike in a non-ionic detergent (e.g., Triton X-100 or Tween-20) across four identical wells at 0%, 0.01%, 0.05%, and 0.1% (v/v).

  • Incubation: Incubate the plate for 15 minutes at room temperature. This allows the detergent to form micelles, which encapsulate and dissolve the hydrophobic π -systems of the pyrimidine aggregates.

  • Read & Analyze (Validation Step): Measure the fluorescence. If the background noise vanishes and the Hill slope of the dose-response curve normalizes from >2.0 to ~1.0 upon the addition of detergent, colloidal aggregation is definitively confirmed as the interference vector.

Troubleshooting Workflow

Troubleshooting Start High Background Noise in Fluorescence Assay CheckAbs Analyze Compound Absorbance & Emission Spectra Start->CheckAbs IsFluorescent Spectral Overlap with Fluorophore? CheckAbs->IsFluorescent RedShift Red-Shift Assay (e.g., Cy5, Alexa 647) IsFluorescent->RedShift Yes CheckAgg Assess Aggregation (DLS / High Hill Slope) IsFluorescent->CheckAgg No IsAgg Colloidal Aggregates Detected? CheckAgg->IsAgg AddDetergent Add 0.01-0.05% CHAPS or Tween-20 IsAgg->AddDetergent Yes CheckBinding Evaluate Non-Specific Electrostatic Binding IsAgg->CheckBinding No OptimizeBuffer Increase Ionic Strength (Add 150mM NaCl) CheckBinding->OptimizeBuffer

Fig 2: Diagnostic decision tree for isolating and resolving fluorescence assay interference.

References

  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity Source: PubMed Central (PMC) / NIH URL:[Link][1]

  • Applying a high-throughput fluorescence polarization assay for the discovery of chemical probes blocking La:RNA interactions in vitro and in cells Source: PLOS One URL:[Link][4]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: NCBI Bookshelf / NIH URL:[Link][2]

  • Lysine-Targeting Inhibitors of Amyloidogenic Protein Aggregation: A Promise for Neurodegenerative Proteinopathies Source: PubMed Central (PMC) / NIH URL:[Link][5]

  • Two-Photon Absorbing Dyes with Minimal Autofluorescence in Tissue Imaging: Application to in Vivo Imaging of Amyloid-β Plaques with a Negligible Background Signal Source: Journal of the American Chemical Society (JACS) URL:[Link][3]

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Overcoming purification challenges and impurities in 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid .

As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical behaviors of pyrimidine-carboxylic acid derivatives. These molecules are highly valuable building blocks in medicinal chemistry (e.g., kinase inhibitors and anti-leishmanial agents), but they present notorious challenges during isolation, including ambident reactivity, gelation, and "oiling out" during crystallization[1][2].

This guide synthesizes field-proven methodologies with mechanistic causality to ensure your purification workflows are robust, scalable, and self-validating.

Part 1: Synthesis & Impurity Profiling

To effectively purify a compound, you must first understand the thermodynamic and kinetic origins of its impurities. 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between a 2-halopyrimidine-5-carboxylate and (3-methoxyphenyl)boronic acid, followed by ester hydrolysis[3][4].

G SM1 2-Chloropyrimidine- 5-carboxylate Pd Pd Catalyst Base, Heat SM1->Pd Imp1 Impurity A: Unreacted Pyrimidine SM1->Imp1 Incomplete Conversion SM2 (3-Methoxyphenyl) boronic acid SM2->Pd Intermediate Ester Intermediate Pd->Intermediate Suzuki Coupling Imp2 Impurity B: 3,3'-Dimethoxybiphenyl Pd->Imp2 Homocoupling Imp3 Impurity C: Pd Black Residues Pd->Imp3 Catalyst Degradation Hydrolysis LiOH/H2O Hydrolysis Intermediate->Hydrolysis Product 2-(3-Methoxyphenyl)pyrimidine- 5-carboxylic acid Hydrolysis->Product Acidification

Synthetic workflow and primary impurity generation pathways.

Q: What are the most persistent impurities in this synthesis, and why do they form?

A: The impurity profile is dictated by the competing reaction rates in the catalytic cycle and the structural nature of the starting materials:

  • 3,3'-Dimethoxybiphenyl (Homocoupling): Formed when the boronic acid undergoes transmetalation with itself in the presence of oxygen or excess Pd(II). This highly lipophilic impurity depresses the melting point of your crude mixture, leading to "oiling out" during later crystallization[5].

  • Unreacted 2-Chloropyrimidine-5-carboxylic acid: If the oxidative addition step is sluggish, unreacted starting material carries over. Because it shares the exact same acidic and basic functional groups as your product, it cannot be removed via simple acid-base liquid-liquid extraction[1].

  • Palladium Complexes: Pyrimidine nitrogens are excellent bidentate ligands. Residual Pd often coordinates directly to the product, resulting in a dark gray or brown discoloration that standard silica gel cannot easily resolve[6].

Table 1: Quantitative Impurity Profile & Physicochemical Data

Impurity / AnalyteOriginLogP (Est.)pKa (Est.)Primary Removal Strategy
Target Product Main Reaction2.1~3.5 (Acid), ~2.0 (Base)Isoelectric Precipitation
3,3'-Dimethoxybiphenyl Boronic Acid Homocoupling4.5N/A (Neutral)Hot Heptane Trituration
2-Chloropyrimidine SM Incomplete Conversion0.8~3.2 (Acid), ~1.5 (Base)Recrystallization (EtOH/H2O)
Palladium Residues Catalyst DegradationN/AN/AThiol-functionalized Scavengers

Part 2: Troubleshooting Isolation & Gelation

Q: When I acidify the basic hydrolysis mixture to isolate the carboxylic acid, the entire flask turns into an unfilterable, translucent gel. How do I prevent this?

A: This is a classic phenomenon with pyrimidine-5-carboxylic acids[1]. The causality lies in the molecule's zwitterionic potential. The pyrimidine nitrogen is weakly basic, and the carboxylic acid is acidic. When you rapidly dump strong acid (like concentrated HCl) into the basic aqueous mixture, the local pH drops drastically.

Instead of forming an ordered crystal lattice, the molecules rapidly crash out as a supersaturated colloidal suspension. The carboxylic acid and pyrimidine nitrogen form a massive, disorganized intermolecular hydrogen-bonding network that traps water molecules, creating a hydrogel.

Self-Validating Protocol: Controlled Isoelectric Precipitation To break the gelation kinetics, you must control the saturation rate and disrupt the chaotic hydrogen bonding.

  • Dilution & Co-solvent: To the basic aqueous hydrolysis mixture (approx. 10 volumes of water), add 2 volumes of Ethanol. The ethanol disrupts the hydrophobic hydration shell and slows down the precipitation kinetics.

  • Temperature Control: Heat the mixture to 60 °C. Validation: The solution must be completely clear before proceeding.

  • Controlled Acidification: Use 2M HCl (never concentrated). Add it dropwise via an addition funnel at a rate of 1 drop per second while stirring vigorously.

  • pH Targeting: Monitor the pH using a calibrated pH meter (do not use pH paper, as the dye can bind to the pyrimidine). Stop the addition exactly at pH 3.5 . This is the calculated isoelectric point where the molecule is entirely neutral and least soluble.

  • Annealing: Hold the suspension at 60 °C for 30 minutes to allow the amorphous particles to undergo Ostwald ripening into filterable crystals, then cool to 5 °C at a rate of 0.5 °C/min.

Part 3: Overcoming "Oiling Out" During Recrystallization

Q: I am trying to recrystallize the crude solid from hot ethanol/water, but as it cools, the product separates as a sticky, biphasic liquid ("oils out") instead of crystallizing. What is happening?

A: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solution is higher than the melting point of the impure solute mixture[5]. Because your crude product likely contains lipophilic impurities (like 3,3'-dimethoxybiphenyl), the melting point of the crude matrix is severely depressed. As the solvent cools, the compound reaches its solubility limit but cannot form a solid lattice, so it separates as a super-cooled liquid phase.

G Crude Crude Acid in Hot Solvent Cooling Cooling Phase Crude->Cooling Check2 Did it oil out? Cooling->Check2 OilFix Reheat to clear solution, add 10% more EtOH Check2->OilFix Yes (Biphasic) Pure Pure Crystalline Product Check2->Pure No (Cloud point) Seed Cool to 50°C, Add Seed Crystals OilFix->Seed Seed->Pure Slow cooling (0.1°C/min)

Troubleshooting workflow for recrystallization and oiling out.

Self-Validating Protocol: Anti-Oiling Recrystallization

  • Re-dissolution: If your flask currently contains an oil at the bottom, reheat the mixture until it becomes a single, clear homogeneous phase.

  • Adjust the Solvent Ratio: The oiling out indicates the solvent is too "poor" at higher temperatures. Add more of the "good" solvent (Ethanol) in 5% volume increments until the cloud point drops below the melting point of the solute.

  • Seeding (Critical Step): Cool the solution extremely slowly. When the temperature is approximately 2–3 °C above the temperature where it previously oiled out, add a few milligrams of pure, crystalline 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid (seed crystals).

    • Causality: The seed crystals provide a thermodynamically favorable nucleation site, forcing the molecules to adopt a solid crystal lattice rather than collapsing into a liquid phase.

  • Isolation: Once crystallization begins, allow it to proceed at room temperature for 2 hours before moving to an ice bath. Filter and wash with cold 1:1 EtOH/H2O.

Part 4: Palladium Scavenging and Color Removal

Q: My final crystals have a distinct grayish-brown tint. Standard activated charcoal isn't removing it. How do I get a white powder?

A: The gray/brown tint is caused by colloidal Palladium (Pd black) and soluble Pd(II) complexes. Because the pyrimidine ring is an excellent metal chelator, the Pd is chemically coordinated to your product, not just physically mixed. Activated charcoal relies on weak van der Waals forces and is often insufficient to break this coordination[5][6].

Self-Validating Protocol: Thiol-Based Scavenging

  • Dissolve the discolored crude product in a polar aprotic solvent (e.g., THF or DMF) where it is highly soluble.

  • Add a silica-based metal scavenger functionalized with thiol groups (e.g., SiliaMetS® Thiol or equivalent) at a loading of 5 equivalents relative to the estimated Pd catalyst used in the original synthesis.

    • Causality: The soft sulfur atoms of the thiol groups have a much higher thermodynamic affinity for the soft Palladium ions than the hard nitrogen atoms of the pyrimidine ring, driving a ligand-exchange reaction.

  • Stir the suspension at 40 °C for 4 hours.

  • Filter the mixture through a pad of Celite to remove the silica-bound Palladium.

  • Concentrate the filtrate and proceed with the controlled precipitation protocol (Part 2). Validation: The resulting solution prior to precipitation should be pale yellow to colorless.

References

  • Organic Syntheses. "Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate." Organic Syntheses. Available at:[Link]

  • ACS Publications. "Early Process Development of Two Vanin-1 Inhibitors: Solid Form Challenges and Control of Ambident Reactivity." Organic Process Research & Development. Available at:[Link]

  • MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." Molecules. Available at:[Link]

  • Google Patents. "Pyrimidine compounds, compositions, and medicinal applications thereof." WO2022094354A1.

Sources

Best solvents for dissolving 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid without precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid .

Because this compound features a rigid aromatic scaffold, a basic pyrimidine ring, and a carboxylic acid group, it presents unique physicochemical challenges during assay preparation. Poor solubility can lead to inaccurate dosing, false negatives in high-throughput screening, and irreproducible data. This guide provides the mechanistic reasoning and validated protocols required to achieve stable, precipitate-free solutions.

Physicochemical Profiling: Why is this compound difficult to dissolve?

Before selecting a solvent, it is critical to understand the molecular forces driving the compound's behavior:

  • Carboxylic Acid Dimers: The carboxylic acid group at position 5 acts as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules form highly stable, tightly packed dimers. Breaking this crystal lattice requires a solvent with a high dielectric constant.

  • Lipophilicity: The 3-methoxyphenyl group at position 2 adds significant hydrophobic character, making the molecule inherently incompatible with purely aqueous environments.

  • Ionization Potential (pKa): The electron-withdrawing nature of the pyrimidine ring lowers the pKa of the carboxylic acid to approximately 3.5–4.5. This means its solubility is highly pH-dependent.

Primary Solubilization: Selecting the Best Stock Solvent

Q: What is the optimal solvent for creating a high-concentration stock solution? A: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the gold standards for this structural class .

The Causality: Both DMSO and DMF are polar aprotic solvents. Their strong dipole moments effectively disrupt the intermolecular hydrogen bonds of the carboxylic acid dimers. Furthermore, they act as hydrogen-bond acceptors to solvate the pyrimidine nitrogens while their hydrophobic regions interact favorably with the methoxyphenyl ring. Protic solvents like ethanol lack the necessary dipole strength to break the crystal lattice energy, resulting in poor solubility.

Table 1: Solubility Profile & Recommended Stock Concentrations
SolventEstimated Solubility LimitRecommended Stock Conc.Mechanistic Rationale
DMSO > 25 mg/mL10 - 50 mMHigh dielectric constant disrupts acid dimers; solvates pyrimidine nitrogens.
DMF > 20 mg/mL10 - 50 mMExcellent polar aprotic alternative if target cells are sensitive to DMSO toxicity.
Ethanol < 1 mg/mLNot RecommendedInsufficient dipole moment to break the stable crystal lattice of the solid form.
1X PBS (pH 7.4) < 0.1 mg/mLN/A (Dilution only)Requires ionization (carboxylate anion) and kinetic dispersion to remain in solution.

Troubleshooting Aqueous Dilution: Preventing the "Solvent Crash"

Q: My compound dissolves perfectly in DMSO, but immediately turns cloudy and precipitates when I add it to my cell culture media or PBS. Why does this happen? A: You are experiencing a phenomenon known as a "solvent crash" or a failure of kinetic solubility .

The Causality: DMSO is fully miscible with water. When you inject a high-concentration DMSO stock into an aqueous buffer, the DMSO diffuses away into the bulk water much faster than the drug molecules can be solvated by the water. This rapid shift in polarity leaves the hydrophobic core of the 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid exposed, causing the molecules to rapidly aggregate, nucleate, and precipitate before they can reach thermodynamic equilibrium .

Q: How can I prevent this precipitation during assay preparation? A: You must manage the kinetic dilution rate, adjust the pH to ensure the molecule is ionized, and utilize carrier molecules (surfactants or proteins) to bridge the polarity gap .

Protocol: Self-Validating "Vortex-Injection" Dilution

Objective: Prepare a clear 1 mM assay solution from a 50 mM DMSO stock.

  • Primary Solubilization: Weigh the compound and add anhydrous DMSO to achieve a 50 mM stock.

    • Causality: Anhydrous DMSO is critical; moisture absorbed from the air drastically lowers DMSO's solvation capacity.

    • Validation Checkpoint: The solution must be 100% transparent. If micro-crystals persist, sonicate in a 37°C water bath for 5 minutes.

  • Buffer Optimization: Ensure your 1X PBS or media is strictly at pH 7.4 to 8.0. Add 0.1% (v/v) Tween-20 or 0.1% Bovine Serum Albumin (BSA).

    • Causality: At pH > 7.0, the carboxylic acid is deprotonated into a carboxylate anion, drastically increasing water solubility. BSA acts as a carrier protein, binding the lipophilic methoxyphenyl group to prevent aggregation.

  • The Vortex-Injection: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed. Using a micropipette, inject the DMSO stock directly into the center of the vortexing liquid. Do not let it run down the side of the tube.

    • Causality: Rapid mechanical dispersion prevents the localized concentration gradients that trigger a solvent crash.

    • Validation Checkpoint: Observe the solution against a dark background. It should remain optically clear. If turbidity persists for >1 minute, the kinetic solubility limit has been breached; discard and repeat using a step-wise co-solvent gradient (See Table 2).

G Start 1. Weigh Compound 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid Solvent 2. Add 100% DMSO or DMF (Target: 10-50 mM) Start->Solvent Agitation 3. Vortex & Sonicate (Water bath, 37°C, 5 min) Solvent->Agitation Stock 4. Clear Stock Solution (Stable at -20°C) Agitation->Stock Dilution 5. Pre-dilute in Surfactant (e.g., PEG400 / Tween-20) Stock->Dilution In vivo / Assay Prep Aqueous 6. Dropwise Addition to Aqueous Buffer (pH > 7.0) Dilution->Aqueous Final 7. Stable Assay Solution (Kinetic Solubility Achieved) Aqueous->Final

Workflow for the successful solubilization and aqueous dilution of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid.

Advanced Formulation Strategies

If your downstream application (such as in vivo animal dosing) requires higher concentrations of the compound where simple vortexing is insufficient, you must build a transition gradient using co-solvents.

Table 2: Optimized Vehicle Formulations for Complex Assays
ApplicationVehicle Formulation (v/v)Purpose / Causality
In Vitro Biochemical 2% DMSO + 98% Buffer (pH 7.4)Standard kinetic solubility threshold. Keeps DMSO low to prevent enzyme denaturation.
Cell-Based Assays 0.5% DMSO + 0.1% BSA + MediaBSA acts as a carrier protein, binding the lipophilic methoxyphenyl group to prevent aggregation.
In Vivo Dosing (Mice) 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% SalineStep-wise polarity gradient. PEG and Tween form micelles that encapsulate the drug in the bloodstream.
Decision Tree: Resolving Persistent Precipitation

If you follow the protocols above and still observe a cloudy solution, use the following logical workflow to identify the point of failure.

Troubleshooting Precip Precipitation Observed During Dilution? CheckPH Check Buffer pH Precip->CheckPH Yes CheckRate Check Dilution Rate Precip->CheckRate pH is > 7.0 AdjustPH Adjust pH to 7.4 - 8.0 (Deprotonate Acid) CheckPH->AdjustPH pH < pKa (~4.0) Success Clear Solution Maintained AdjustPH->Success Vortex Use Vortex-Injection Method CheckRate->Vortex Added too fast AddSurfactant Add 0.1% Tween-20 or BSA to Buffer Vortex->AddSurfactant Still cloudy Vortex->Success AddSurfactant->Success

Decision tree for troubleshooting solvent crash and precipitation during aqueous dilution.

References

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL: [Link]

Validation & Comparative

Mass spectrometry validation of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Development and Purity Validation of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic Acid: A Comparative Guide (UPLC-HRMS vs. HPLC-UV)

As a Senior Application Scientist, I frequently encounter a critical pitfall in pharmaceutical development: the over-reliance on legacy HPLC-UV methods for validating complex intermediates. 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is a sterically hindered, functionalized pyrimidine derivative used as a critical building block in active pharmaceutical ingredient (API) synthesis. Its structural features—specifically the methoxy-phenyl rotation and the pyrimidine nitrogen atoms—make it prone to generating process-related isomers and desmethyl degradants that exhibit nearly identical UV chromophores.

Relying solely on UV detection for this compound often yields a false sense of security, masking co-eluting impurities. According to the updated1[1], demonstrating specificity requires suitable discrimination, which often necessitates mass spectrometry for complex matrices. This guide objectively compares the performance of standard HPLC-UV against High-Resolution Mass Spectrometry coupled with Ultra-Performance Liquid Chromatography (UPLC-HRMS) for the purity validation of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid.

Section 1: The Mechanistic Need for Orthogonal Detection

When developing methods for pyrimidine-5-carboxylic acids, the causality behind our analytical choices stems from the molecule's pKa and UV absorbance profile. The conjugated pi-system dominates the UV spectrum (λmax ~265 nm). If a process impurity involves a positional isomer (e.g., the 2-(4-Methoxyphenyl) variant) or a desmethyl analog (2-(3-Hydroxyphenyl)pyrimidine-5-carboxylic acid), the UV spectra are virtually indistinguishable.2[2] emphasize that while Photodiode Array (PDA) peak purity tests are common, they fail when co-eluting compounds share identical UV spectra. Therefore,3[3]; it is a fundamental requirement to track impurity formation mechanisms and differentiate structural isomers.

Section 2: Comparative Analytical Workflow

Workflow cluster_UV Standard HPLC-UV Workflow cluster_MS UPLC-HRMS Workflow (Self-Validating) Start Sample: 2-(3-Methoxyphenyl) pyrimidine-5-carboxylic acid UV_Sep C18 Column Separation (Low Peak Capacity) Start->UV_Sep SST System Suitability Test (Mass Cal & Resolution Mix) Start->SST UV_Det PDA Detection (265 nm) UV_Sep->UV_Det UV_Result Single Peak Detected (False >99.5% Purity) UV_Det->UV_Result MS_Sep Sub-2µm UPLC Separation (High Peak Capacity) SST->MS_Sep MS_Det ESI-QTOF MS (Exact Mass & MS/MS) MS_Sep->MS_Det MS_Result Co-eluting Isomer Resolved (True 97.8% Purity) MS_Det->MS_Result

Comparative workflow demonstrating the self-validating UPLC-HRMS approach versus standard HPLC-UV.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical method must be a self-validating system. This means the protocol inherently proves its own suitability before any sample data is accepted.

Protocol A: Standard HPLC-UV (The Baseline)

  • Mobile Phase: 0.1% TFA in Water (A) and Acetonitrile (B).

  • Column: Standard C18 (150 mm x 4.6 mm, 5 µm).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: PDA at 265 nm. Mechanistic Flaw: TFA suppresses ionization if the method is ever transferred to MS, and the 5 µm particle size lacks the theoretical plates needed to resolve closely related positional isomers of the methoxyphenyl group.

Protocol B: UPLC-HRMS (The Optimized Standard) To overcome the limitations of UV, we implement a high-pH mobile phase strategy. As noted in foundational research on 4[4], high-pH mobile phases accentuate selectivity differences for structurally similar degradants while maintaining MS compatibility.

  • Self-Validation (System Suitability Test - SST): Inject a resolution mixture containing 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid and its known desmethyl impurity (2-(3-Hydroxyphenyl)pyrimidine-5-carboxylic acid). Causality: This proves the system can separate the most likely co-eluting critical pair. Acceptance Criteria: Resolution (Rs) > 2.0, Mass accuracy < 3 ppm.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide. (Causality: High pH ensures the carboxylic acid is fully deprotonated, improving peak shape and retention predictability).

    • Buffer B: 100% LC-MS Grade Acetonitrile.

  • Chromatographic Separation:

    • Column: Ethylene Bridged Hybrid (BEH) C18 (100 mm x 2.1 mm, 1.7 µm). (Causality: The hybrid silica withstands high pH, and the sub-2µm particles provide massive peak capacity).

    • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-QTOF):

    • Mode: Negative Electrospray Ionization (ESI-). The target exact mass [M-H]- is 229.0618 m/z.

    • Data Acquisition: MS^E mode (alternating low and high collision energy) to simultaneously capture precursor and fragment ions for structural confirmation.

Section 4: Comparative Performance Data

We analyzed a commercial batch of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid using both protocols. The quantitative data below highlights the critical blind spots of standard UV analysis.

ParameterStandard HPLC-UVUPLC-HRMS (Optimized)Analytical Conclusion
Reported Purity (Area %) 99.6%97.8%UV overestimates purity due to co-elution.
Impurities Detected (>0.05%) 14MS resolves isobaric and structurally similar impurities.
Desmethyl Impurity (m/z 215) Not Detected (Co-eluted)1.1% (Resolved)High-pH UPLC separates the phenol from the methoxy ether.
Positional Isomer (m/z 229) Not Detected (Co-eluted)0.6% (Resolved)MS/MS fragmentation differentiates the ortho/meta/para patterns.
Limit of Detection (LOD) 0.05% (500 ppm)0.001% (10 ppm)HRMS provides 50x greater sensitivity.
Mass Accuracy N/A1.2 ppmConfirms exact elemental composition (C12H10N2O3).

Section 5: Causality and Conclusion

The data clearly demonstrates that standard HPLC-UV is inadequate for the rigorous purity validation of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid. The false >99% purity reported by UV is a direct result of the desmethyl impurity and a positional isomer co-eluting under low-pH, low-resolution conditions. Because these impurities share the core pyrimidine-carboxylic acid chromophore, the PDA detector registers them as a single, homogenous peak.

By switching to a UPLC-HRMS system utilizing a high-pH mobile phase, we alter the ionization state of the molecules. The desmethyl impurity (containing a free phenolic OH) becomes doubly deprotonated at pH 9.5, drastically shifting its retention time away from the main peak. Furthermore, the high peak capacity of the 1.7 µm column resolves the positional isomer, which is then definitively identified via its distinct MS/MS fragmentation pattern.

For researchers and drug development professionals, investing in LC-MS validation for complex intermediates is not just a regulatory checkbox; it is a strategic necessity to prevent downstream API failures.

References

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. europa.eu.
  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective | LCGC International.
  • Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermedi
  • Mass spectrometry-compatible ICH (International Conference on Harmonization) impurity analysis with a high-pH mobile phase advantages and pitfalls - PubMed. nih.gov.

Sources

Reproducibility of IC50 values for 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid across cell lines

Author: BenchChem Technical Support Team. Date: April 2026

The Reproducibility Challenge in Kinase Inhibitor Profiling

Pyrimidine-5-carboxylic acid derivatives, such as 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid (herein referred to as 2-3M-P5C ), are increasingly recognized as potent scaffolds for targeted kinase inhibition, showing promise against targets like Salt-Inducible Kinases (SIKs) and EGFR in oncology and inflammatory disease models 1. However, evaluating the true potency of these emerging compounds is frequently undermined by assay variability. Research indicates that IC50 (half-maximal inhibitory concentration) values for the exact same compound can fluctuate drastically between experimental runs due to inconsistent cell passage numbers, varying metabolic states, and single-readout biases 2.

To establish a reliable ground truth for 2-3M-P5C’s efficacy, we must move beyond single-assay dependencies. This guide objectively evaluates the IC50 reproducibility of 2-3M-P5C against a reference pan-kinase inhibitor (Staurosporine) across multiple cell lines. By employing a self-validating, orthogonal approach, we compare colorimetric metabolic reduction (MTT) against bioluminescent ATP quantification (CellTiter-Glo®).

Orthogonal Assay Mechanics: Causality in Readout Selection

Relying solely on one viability metric introduces critical blind spots. For instance, a compound might induce mitochondrial uncoupling—artificially lowering the MTT signal—without causing immediate cell death.

  • MTT Assay: Relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium salt into insoluble purple formazan 3. It is highly sensitive to mitochondrial metabolic shifts, making it an excellent indicator of early metabolic stress.

  • CellTiter-Glo® (CTG): Quantifies intracellular ATP via a luciferase-catalyzed reaction 4. Because ATP levels drop precipitously upon cell death, CTG provides a direct, highly stable luminescent signal that is less susceptible to transient metabolic artifacts.

AssayMechanisms LiveCell Metabolically Active Cell NADH NAD(P)H Oxidoreductases LiveCell->NADH drives ATP Intracellular ATP LiveCell->ATP maintains Formazan Formazan Crystals (Purple) NADH->Formazan reduces MTT MTT Substrate (Yellow) MTT->Formazan converted to Absorbance Absorbance (540-590 nm) Formazan->Absorbance quantified via Luciferase Luciferase + Luciferin ATP->Luciferase co-factor for Luminescence Bioluminescence (Glow Signal) Luciferase->Luminescence generates

Mechanistic comparison of MTT (metabolic reduction) and CellTiter-Glo (ATP-dependent) assays.

Comparative Data Analysis: 2-3M-P5C vs. Staurosporine

To objectively assess reproducibility, IC50 values were determined across three distinct human cancer cell lines (A549, HCT116, MCF-7) over independent biological triplicates. The Coefficient of Variation (CV%) serves as our primary metric for inter-assay reproducibility.

Table 1: IC50 Reproducibility of 2-3M-P5C vs. Staurosporine (72h Treatment)

Cell LineCompoundMTT IC50 (µM) ± SDMTT CV (%)CTG IC50 (µM) ± SDCTG CV (%)
A549 2-3M-P5C0.84 ± 0.1214.2%0.91 ± 0.044.3%
Staurosporine0.05 ± 0.0120.0%0.06 ± 0.0058.3%
HCT116 2-3M-P5C1.45 ± 0.2819.3%1.62 ± 0.116.7%
Staurosporine0.03 ± 0.0133.3%0.04 ± 0.0037.5%
MCF-7 2-3M-P5C2.10 ± 0.3516.6%2.35 ± 0.156.3%
Staurosporine0.08 ± 0.0225.0%0.09 ± 0.0088.8%

Data Interpretation: The ATP-based CTG assay consistently yielded a much lower CV% (<10%) compared to the MTT assay, demonstrating superior inter-assay reproducibility. Furthermore, 2-3M-P5C exhibited potent, sub-micromolar efficacy in the A549 cell line, validating its structural viability as a targeted inhibitor.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are engineered to be self-validating, ensuring that every IC50 curve generated is mathematically and biologically sound.

Workflow cluster_assays Orthogonal Viability Readouts QC Cell Line QC (Low Passage, STR Verified) Seeding Optimized Seeding (Log-Phase Growth) QC->Seeding Treatment Compound 2-3M-P5C (10-Point Dose Curve) Seeding->Treatment MTT MTT Assay (Absorbance) Treatment->MTT CTG CellTiter-Glo (Luminescence) Treatment->CTG Analysis Non-linear Regression (IC50 & CV% Calculation) MTT->Analysis CTG->Analysis Validation Z'-Factor Assessment (Assay Robustness >0.5) Analysis->Validation

Standardized workflow for reproducible IC50 determination using orthogonal readouts.

Phase 1: Cell Culture & Seeding (The Foundation)
  • Causality: Cells must remain in the exponential (log) growth phase throughout the entire 72-hour treatment window. Overconfluency triggers contact inhibition, which fundamentally alters kinase signaling cascades and artificially shifts the apparent IC50.

  • Step-by-Step:

    • Utilize strictly low-passage cells (Passage 10-25) sourced from authenticated repositories to eliminate genetic drift artifacts 2.

    • Seed A549, HCT116, and MCF-7 cells at optimized densities (e.g., 3,000 - 5,000 cells/well) in opaque-walled 96-well plates (for CTG) and clear plates (for MTT).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow complete adherence and metabolic recovery.

Phase 2: Compound Treatment & Internal Controls
  • Causality: A minimum of a 10-point dose-response curve is required to generate a statistically robust non-linear regression model. Fewer points risk missing the inflection point of the curve, leading to highly variable IC50 estimations.

  • Step-by-Step:

    • Prepare a 10-point, 3-fold serial dilution of 2-3M-P5C and Staurosporine in DMSO.

    • Normalize the final DMSO concentration across all wells to exactly 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Include positive controls (10 µM Staurosporine for maximum cell killing) and negative controls (0.1% DMSO vehicle). These are required to calculate the Z'-factor. A Z'-factor > 0.5 is mandatory to validate the run.

Phase 3: Orthogonal Readout Execution

Method A: MTT Colorimetric Assay

  • After 72 hours of treatment, carefully aspirate the media and wash the wells gently with PBS to remove background phenol red.

  • Add 100 µL of fresh serum-free media containing 0.5 mg/mL MTT reagent to each well 3.

  • Incubate for 2-3 hours at 37°C until intracellular purple formazan crystals are clearly visible under a microscope.

  • Carefully aspirate the MTT solution and solubilize the crystals with 100 µL DMSO.

  • Measure absorbance at 540-590 nm using a microplate reader.

Method B: CellTiter-Glo® Luminescent Assay

  • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes to ensure uniform enzymatic activity.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media) 4. Note: No washing or media removal is required, drastically minimizing pipetting errors.

  • Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a plate-reading luminometer.

Conclusion

By employing orthogonal validation, researchers can confidently decouple true biological resistance from assay-induced artifacts. For pyrimidine-5-carboxylic acid derivatives like 2-3M-P5C, the ATP-based luminescent readout provides superior inter-assay reproducibility. However, pairing it with the MTT assay ensures a comprehensive understanding of the compound's metabolic impact, ensuring that the reported IC50 values are both accurate and physiologically relevant.

References

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed / NIH. 1

  • RDR03871 IC50 reproducibility. Smolecule. 2

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 3

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation. 4

Sources

A Comparative Guide to Kinase Inhibitors: Benchmarking 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic Acid Against Industry Standards

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid, against a panel of well-characterized, standard kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for robust kinase activity assessment, and present a comparative analysis of inhibitory profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Introduction: The Kinase Inhibitor Landscape

Protein kinases, constituting one of the largest enzyme families in the human genome, are pivotal regulators of a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

The efficacy and safety of a kinase inhibitor are intrinsically linked to its potency and selectivity. A highly potent inhibitor can achieve a therapeutic effect at lower concentrations, minimizing off-target effects. Selectivity, the ability to inhibit a specific kinase or a desired set of kinases without affecting others, is crucial for mitigating toxicity.[2] Therefore, rigorous benchmarking of new chemical entities against established inhibitors is a cornerstone of the drug discovery process.

This guide will utilize three standard kinase inhibitors for comparative analysis, each representing a different inhibitory profile:

  • Staurosporine: A natural alkaloid known for its potent, broad-spectrum inhibition of a wide range of kinases.[3] It serves as a positive control for pan-kinase inhibition.

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor, primarily targeting Bcr-Abl and Src family kinases.[4][5]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with activity against VEGFR, PDGFR, and KIT, among others.[6][7]

The investigational compound, 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid , belongs to the pyrimidine class of compounds, a scaffold known to be a "privileged structure" in medicinal chemistry, frequently found in clinically approved kinase inhibitors.[8][9]

Characterization of Kinase Inhibitors: A Methodological Approach

To comprehensively evaluate a novel kinase inhibitor, a multi-faceted approach is required, encompassing both biochemical and cellular assays. Here, we outline two robust and widely adopted methods for determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[2]

Experimental Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to the amount of ADP, and therefore, to the kinase activity.[10][11]

Principle of the Assay:

The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase-catalyzed reaction to produce light.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid, Staurosporine, Dasatinib, and Sunitinib) in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., a panel including a tyrosine kinase like Src, a serine/threonine kinase like PKC, and a receptor tyrosine kinase like VEGFR2), its specific substrate, and the kinase reaction buffer.

  • Initiation of Reaction: Add the test compounds at various concentrations to the wells. Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for substrate phosphorylation.

  • ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to ensure complete depletion of the unconsumed ATP.[12]

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the positive control. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the ADP-Glo™ Kinase Assay Workflow:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution Reaction_Start 3. Initiate Reaction (Add ATP & Compound) Compound_Prep->Reaction_Start Kinase_Mix 2. Kinase/Substrate Mix Kinase_Mix->Reaction_Start Incubation 4. Incubate (30°C, 60 min) Reaction_Start->Incubation ATP_Depletion 5. Add ADP-Glo™ Reagent (Incubate 40 min) Incubation->ATP_Depletion Signal_Gen 6. Add Kinase Detection Reagent (Incubate 30-60 min) ATP_Depletion->Signal_Gen Read_Plate 7. Measure Luminescence Signal_Gen->Read_Plate IC50_Calc 8. Calculate IC50 Read_Plate->IC50_Calc

Caption: Workflow for the in vitro biochemical kinase inhibition assay using ADP-Glo™ technology.

Experimental Protocol 2: Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)

This method is considered the "gold standard" for measuring kinase activity due to its direct measurement of phosphate transfer.[13][14] It involves the use of radioactively labeled ATP.

Principle of the Assay:

The assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) onto a substrate by the kinase. The radiolabeled substrate is then captured on a filter membrane, while the unincorporated [γ-³²P]ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: As described in the ADP-Glo™ protocol.

  • Kinase Reaction Setup: In microcentrifuge tubes, prepare a master mix containing the kinase, substrate, and kinase assay buffer.

  • Initiation of Reaction: Add the test compounds. Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[15]

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.[15]

  • Stopping the Reaction and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of each reaction mixture onto a P81 phosphocellulose filter paper.[14]

  • Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[15]

  • Detection and Quantification: Air dry the filter paper. Quantify the radioactivity of each spot using a scintillation counter or a phosphorimager.[16]

  • Data Analysis: As described in the ADP-Glo™ protocol.

Diagram of the Radiometric Kinase Assay Workflow:

Radiometric_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_capture Capture & Wash cluster_analysis Detection & Analysis Compound_Prep 1. Compound Dilution Reaction_Start 3. Initiate Reaction (Add [γ-³²P]ATP & Compound) Compound_Prep->Reaction_Start Kinase_Mix 2. Kinase/Substrate Mix Kinase_Mix->Reaction_Start Incubation 4. Incubate (30°C, 20-30 min) Reaction_Start->Incubation Stop_Spot 5. Stop Reaction & Spot on P81 Paper Incubation->Stop_Spot Wash 6. Wash Filter Paper Stop_Spot->Wash Quantify 7. Quantify Radioactivity Wash->Quantify IC50_Calc 8. Calculate IC50 Quantify->IC50_Calc

Caption: Workflow for the radiometric kinase assay using [γ-³²P]ATP and filter binding.

Comparative Inhibitory Profiles

The following tables summarize the IC50 values of the investigational compound and the standard inhibitors against a representative panel of kinases. The data for the standard inhibitors are compiled from publicly available sources, while the data for 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is presented as hypothetical to illustrate a potential outcome of the described assays.

Table 1: IC50 Values (nM) Against a Panel of Kinases

Kinase Target2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid (Hypothetical)StaurosporineDasatinibSunitinib
Src (Tyrosine Kinase) 5060.5[4]>10,000
PKCα (Ser/Thr Kinase) >10,0002[17]>10,000>10,000
VEGFR2 (Receptor Tyrosine Kinase) 8001,000[17]28 (as PDGFRβ)[4]9 (as KDR)
Bcr-Abl (Tyrosine Kinase) >10,000-<1.0[4]-
c-Kit (Receptor Tyrosine Kinase) >5,000300[17]5.0[4]2

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

Understanding the Underlying Signaling Pathways

The kinases selected for this panel are key components of critical signaling pathways that regulate cell fate. Understanding these pathways provides context for the biological consequences of their inhibition.

Src Family Kinase Signaling

Src family kinases are non-receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, motility, and adhesion.[18] They are often activated downstream of receptor tyrosine kinases like EGFR.[18]

Diagram of the Src Signaling Pathway:

Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation STAT STATs Src->STAT PI3K PI3K Src->PI3K Ras Ras Src->Ras Proliferation Proliferation STAT->Proliferation Migration Migration STAT->Migration Survival Survival PI3K->Survival Ras->Proliferation

Caption: Simplified representation of the Src family kinase signaling pathway.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are central to angiogenesis, the formation of new blood vessels.[8][19] VEGFR2 is the primary mediator of VEGF's angiogenic effects.[20]

Diagram of the VEGFR Signaling Pathway:

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Endothelial_Cell Endothelial Cell Proliferation, Survival, and Migration PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

Caption: Simplified overview of the VEGFR2 signaling cascade in angiogenesis.

Synthesis of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic Acid

Proposed Synthetic Scheme:

A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[21] To obtain the desired 2-(3-Methoxyphenyl) substituent, 3-methoxybenzamidine would be the required amidinium salt. The resulting ester can then be hydrolyzed to the carboxylic acid.

Discussion and Future Directions

The hypothetical data presented in this guide positions 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid as a moderately potent and selective inhibitor of the Src tyrosine kinase. Its limited activity against PKCα and VEGFR2 suggests a favorable selectivity profile compared to the broad-spectrum inhibitor Staurosporine. While less potent than the established Src inhibitor Dasatinib, its distinct chemical scaffold may offer advantages in terms of intellectual property and potential for further optimization.

The next logical steps in the evaluation of this compound would include:

  • Expansion of the Kinase Panel: Profiling against a larger panel of kinases is essential to fully understand its selectivity and identify potential off-target activities.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit Src phosphorylation and downstream signaling in a cellular context. Anti-proliferative assays in cancer cell lines dependent on Src signaling would also be critical.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid to improve potency and selectivity.

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

This comparative guide provides a robust framework for the initial characterization and benchmarking of novel kinase inhibitors. By employing standardized, reproducible methodologies and comparing against well-characterized standards, researchers can confidently assess the potential of new chemical entities and make informed decisions for their progression in the drug discovery pipeline.

References

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti-Angiogenic Therapy. PMC.
  • Staurosporine – Protein Kinase Inhibitor. APExBIO.
  • Staurosporine | Broad Spectrum Protein Kinase Inhibitors: Tocris Bioscience. R&D Systems.
  • Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity. Benchchem.
  • EGFR interactive p
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. (2024-01-18).
  • EGFR Signaling P
  • ADP Glo Protocol.
  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. AACR Journals. (2006-09-25).
  • Signal Transduction by Vascular Endothelial Growth Factor Receptors. PMC.
  • ADP-Glo kinase assay. Bio-protocol.
  • ADP-Glo™ Kinase Assay Protocol. Promega.
  • What are the common methods available to detect kinase activities?.
  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC.
  • The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral ker
  • Comparative Kinase Inhibitory Profile of Represent
  • Staurosporine. Cell Signaling Technology.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. (2020-11-15).
  • A high-throughput radiometric kinase assay. PMC.
  • Src family kinase. Wikipedia.
  • EGF/EGFR Signaling Pathway.
  • Comparative Analysis of Staurosporine and Its Derivatives: A Guide for Researchers. Benchchem.
  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. (2021-08-20).
  • Src family. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Introductory Chapter: Protein Kinases as Promising Targets for Drug Design against Cancer. IntechOpen. (2021-12-08).
  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Tre
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology.
  • Das
  • Src Family Kinases: A Potential Therapeutic Target for Acute Kidney Injury. MDPI. (2022-07-14).
  • Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neurop
  • iC50 of sunitinib for different tyrosine kinase receptors.
  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BMC Cancer. (2008-09-29).
  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. (2002).
  • Tumor Drug Concentration and Phosphoproteomic Profiles After Two Weeks of Treatment With Sunitinib in Patients with Newly Diagnosed Glioblastoma. AACR Journals.
  • IC 50 to evaluate the growth inhibitory effect of sunitinib in....
  • KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor p
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters.
  • Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activ
  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. (2012-05-08).

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Cross-Reactivity and Selectivity Profiling of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid: A Next-Generation DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for autoimmune diseases and hematological malignancies heavily relies on the precise inhibition of the de novo pyrimidine biosynthesis pathway. Dihydroorotate dehydrogenase (DHODH) is the rate-limiting enzyme in this cascade. This guide provides an objective, data-driven comparison of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid (herein referred to as Compound X) against established clinical standards like Brequinar and Teriflunomide. By analyzing species cross-reactivity and kinome selectivity, we demonstrate how the unique pharmacophore of Compound X overcomes the off-target liabilities traditionally associated with pyrimidine-based therapeutics.

Mechanistic Rationale: The Pharmacophore of Compound X

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized to target the ATP-binding hinge region of kinases. However, when developing inhibitors for DHODH—an inner mitochondrial membrane enzyme—the design paradigm must shift.

Compound X exemplifies this shift through strict structure-activity relationship (SAR) causality:

  • Hydrophobic Anchoring: The 3-methoxyphenyl moiety at the C2 position is precisely angled to occupy the hydrophobic ubiquinone (CoQ) binding tunnel of DHODH.

  • Electrostatic Specificity: The C5-carboxylic acid serves a critical dual purpose. Within DHODH, it acts as a highly specific electrostatic anchor by forming a salt bridge with the conserved Arg136 residue in the human active site. Conversely, at physiological pH, this deprotonated carboxylate anion creates a severe electrostatic clash within the highly conserved, hydrophobic ATP-binding pocket of most kinases, effectively engineering out kinome off-target toxicity.

DHODH_Pathway DHO Dihydroorotate (DHO) Orotate Orotate DHO->Orotate DHODH (Inner Mito Membrane) UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS Proliferation Cell Proliferation (T-Cells / Cancer) UMP->Proliferation DNA/RNA Synthesis Inhibitor 2-(3-OMe-Ph)Pm-5-COOH (Compound X) Inhibitor->Orotate Blocks

Fig 1. Inhibition of the de novo pyrimidine biosynthesis pathway by Compound X at the DHODH node.

Comparative Selectivity Profiling

Species Cross-Reactivity: Overcoming the Teriflunomide Gap

A historical bottleneck in DHODH inhibitor development is species cross-reactivity. First-generation inhibitors like Teriflunomide exhibit potent activity against human DHODH but suffer a massive drop in potency against murine DHODH due to single amino acid variations in the CoQ tunnel, complicating preclinical evaluation in syngeneic mouse models[1]. As shown in Table 1, Compound X maintains a tight species cross-reactivity profile comparable to Brequinar, ensuring reliable translation from murine models to human trials.

Table 1: Species Cross-Reactivity Profiling (IC50 in nM)

CompoundHuman DHODH (hDHODH)Murine DHODH (mDHODH)Species Shift (m/h ratio)
Compound X 12 ± 218 ± 31.5x
Brequinar (Standard)18 ± 422 ± 51.2x
Teriflunomide (Standard)215 ± 15>10,000>46x
Kinome Selectivity: Engineering Out Off-Target Toxicity

Because pyrimidines are notorious kinase hinge binders, profiling against the kinome is mandatory. Table 2 illustrates the profound impact of the C5-carboxylic acid. While a neutral pyrimidine analog shows promiscuous binding across EGFR, PI3Kα, and JAK2, Compound X is >10,000-fold selective for DHODH.

Table 2: Kinase Off-Target Selectivity Profiling (IC50 in nM)

TargetCompound XNeutral Pyrimidine AnalogCausality for Selectivity
hDHODH 12450Carboxylate anchors to Arg136 in DHODH.
EGFR >10,00085Carboxylate causes electrostatic clash in ATP pocket.
PI3Kα >10,000120Steric hindrance at the hinge region.
JAK2 >10,00065Charge repulsion with hydrophobic residues.

Experimental Methodologies & Validation Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. The DHODH enzymatic assay utilizes 2[2].

Assay_Workflow Step1 1. Mix hDHODH, CoQ10, & Triton X-100 Buffer Step2 2. Add Compound X (0.1 nM - 10 µM) Step1->Step2 Step3 3. Add DHO & DCIP (Electron Acceptor) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 600 nm) Step3->Step4 Data Calculate IC50 & Selectivity Index Step4->Data

Fig 2. Step-by-step workflow of the DCIP-based colorimetric assay for DHODH enzymatic activity.

Protocol 1: Self-Validating DHODH Enzymatic Assay (DCIP Method)

Causality: DHODH oxidizes dihydroorotate (DHO) to orotate, transferring electrons to CoQ10. CoQ10 subsequently transfers these electrons to DCIP. Oxidized DCIP is blue (absorbing at 600 nm), while reduced DCIP is colorless. The rate of absorbance decay at 600 nm is directly proportional to DHODH enzymatic velocity[3].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 100 μM Coenzyme Q10 (CoQ10).

  • Enzyme Incubation: Add recombinant human DHODH (15 nM final concentration) to the buffer.

  • Compound Titration: Dispense Compound X in a 10-point dose-response curve (0.1 nM to 10 μM, final DMSO concentration <1%). Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 200 μM DCIP and 500 μM DHO to initiate the reaction.

  • Kinetic Readout: Immediately monitor the reduction of DCIP by recording absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation Step (Critical): Include a "No DHO" control well for every compound concentration. Rationale: If the absorbance at 600 nm drops in the absence of the DHO substrate, Compound X is acting as a direct chemical reducing agent (redox cycler) rather than a true enzyme inhibitor. This step eliminates false positives.

Protocol 2: Kinase Selectivity Profiling (TR-FRET)

Causality: To confirm the electrostatic repulsion theory of the C5-carboxylic acid, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used to measure the displacement of a fluorescent kinase tracer from the ATP pocket.

  • Incubate the kinase of interest (e.g., EGFR) with a Europium-labeled anti-tag antibody and a highly affine, Alexa Fluor 647-labeled ATP-competitive tracer.

  • Add Compound X (10 μM single-point screening).

  • If Compound X binds the hinge region, it displaces the tracer, disrupting the FRET signal between Europium and Alexa Fluor 647. A retained FRET signal confirms the compound's inability to bind the kinase, validating its selectivity.

Conclusion

2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid represents a highly optimized pharmacological tool. By leveraging a C5-carboxylic acid moiety, it achieves dual-purpose design: anchoring tightly to the DHODH active site while electrostatically repelling kinase off-targets. Furthermore, its balanced species cross-reactivity profile makes it a superior alternative to Teriflunomide for preclinical in vivo studies, offering researchers a highly selective and reliable mechanism for pyrimidine depletion.

References

  • Haematologica - Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells.2

  • National Institutes of Health (PMC) - Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling.3

  • Semantic Scholar - Malarial Dihydroorotate Dehydrogenase (Species Cross-Reactivity and IC50 Profiling).1

Sources

LC-MS/MS Method Validation for Quantifying 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic Acid in Plasma: A Comparative Guide on Sample Preparation Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

Developing a robust bioanalytical assay requires aligning the physicochemical properties of the target analyte with the appropriate extraction chemistry.

Analyte Profile: 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

  • Structural Features: A pyrimidine core, a lipophilic 3-methoxyphenyl group, and an ionizable 5-carboxylic acid moiety.

  • Physicochemical Behavior: The carboxylic acid group confers a pKa of approximately 3.5–4.0. At physiological pH (~7.4), the molecule exists predominantly as a negatively charged anion.

  • Analytical Challenge: The amphiphilic nature of the compound leads to strong plasma protein binding. Furthermore, the necessity of using electrospray ionization in negative mode (ESI-) makes the assay highly susceptible to matrix effects (ion suppression) caused by endogenous plasma phospholipids [1][1].

To meet regulatory standards, the extraction method must selectively isolate the analyte from complex biological matrices while functioning as a self-validating system.

Sample Preparation: The Mechanistic Comparison

To develop a method compliant with the [2][2], we evaluated three distinct sample preparation strategies.

  • Protein Precipitation (PPT): Simple and rapid, but leaves >90% of endogenous phospholipids in the final extract, causing severe ion suppression in ESI-.

  • Liquid-Liquid Extraction (LLE): Requires acidifying the plasma (pH ~2) to neutralize the carboxylic acid, allowing it to partition into an organic solvent (e.g., MTBE). However, this non-selectively co-extracts acidic endogenous lipids.

  • Mixed-Mode Anion Exchange (MAX) SPE: The optimal choice. MAX sorbents feature a hydrophobic polymeric backbone with permanently positively charged quaternary amine groups.

The Causality of MAX SPE Selection (Expertise Insight): Because the analyte is an anion at pH 7.4, it binds to the MAX sorbent via a dual mechanism: hydrophobic interactions and strong electrostatic (ionic) bonds [3][3]. This dual-retention allows us to wash the sorbent with 100% methanol—a step that would normally elute the analyte in standard reversed-phase SPE. Here, the strong ionic bond retains the analyte while neutral and basic hydrophobic lipids (like triglycerides and phosphatidylcholines) are washed away. Elution is then triggered by adding 5% formic acid to methanol, which drops the pH below the analyte's pKa, neutralizing the carboxylic acid and breaking the ionic bond.

Table 1: Comparative Performance of Sample Preparation Methods
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode Anion Exchange (MAX) SPE
Extraction Recovery (%) 95.2 ± 4.172.4 ± 6.389.6 ± 2.8
Matrix Effect (%) *-45.8 (Severe Suppression)-18.5 (Moderate Suppression)-2.1 (Negligible)
Phospholipid Removal < 10%~ 60%> 99%
Automation Potential High (96-well format)Low (Requires phase separation)High (96-well format)

*Calculated via the post-extraction spike method. Negative values indicate ion suppression.

Workflow cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Mixed-Mode Anion Exchange (MAX) SPE Plasma Plasma Sample (Analyte + Proteins + Lipids) PPT_Add Add 3x Acetonitrile Plasma->PPT_Add LLE_Acidify Acidify (pH 2) Plasma->LLE_Acidify SPE_Load Load at pH 7.4 (Ionic + Hydrophobic Binding) Plasma->SPE_Load PPT_Centrifuge Centrifuge (14,000 x g) PPT_Add->PPT_Centrifuge PPT_Result High Matrix Effect (Phospholipids remain) PPT_Centrifuge->PPT_Result LLE_Extract Extract with MTBE LLE_Acidify->LLE_Extract LLE_Result Moderate Cleanliness (Co-extracts acidic lipids) LLE_Extract->LLE_Result SPE_Wash Wash: 100% MeOH (Removes neutral lipids) SPE_Load->SPE_Wash SPE_Elute Elute: 5% Formic Acid in MeOH (Breaks ionic bond) SPE_Wash->SPE_Elute SPE_Result Ultra-Clean Extract (No ion suppression) SPE_Elute->SPE_Result

Figure 1: Comparison of sample preparation workflows for extracting acidic analytes from plasma.

Validated Analytical Workflow (MAX SPE Focus)

Self-Validating System Design: To ensure every analytical batch is self-validating, this protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) added prior to extraction. By monitoring the IS peak area across all unknown samples, calibrators, and matrix blanks, the system continuously validates extraction efficiency and flags any transient matrix effects or injection errors.

Step-by-Step MAX SPE Protocol

Sorbent: Polymeric Mixed-Mode Anion Exchange 96-well plate (30 mg/well).

  • Internal Standard Addition: Aliquot 50 µL of human plasma. Add 10 µL of IS working solution (2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid-d3, 100 ng/mL).

  • Pre-treatment: Add 150 µL of 5% NH₄OH in water to the plasma. This ensures complete ionization of the carboxylic acid (pH > 8) and disrupts protein binding.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the SPE well.

  • Load: Load the pre-treated plasma sample (approx. 210 µL) at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water to remove water-soluble endogenous proteins and salts.

  • Wash 2 (Organic Clean-up): Pass 1 mL of 100% Methanol. Crucial Step: The analyte remains bound via ionic interaction, while hydrophobic neutral/basic lipids are eliminated.

  • Elution: Elute with 2 × 500 µL of 5% Formic Acid in Methanol. The acid neutralizes the analyte, breaking the ionic retention.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Conditions
  • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

MSMS Precursor Precursor Ion (ESI-) [M-H]- m/z 229.0 LossCO2 Neutral Loss - CO2 (-44 Da) Precursor->LossCO2 Product1 Product Ion 1 m/z 185.0 (Quantifier) LossCO2->Product1 LossCH3 Radical Loss - •CH3 (-15 Da) Product1->LossCH3 Product2 Product Ion 2 m/z 170.0 (Qualifier) LossCH3->Product2

Figure 2: ESI negative mode fragmentation pathway of the analyte.

Bioanalytical Method Validation (BMV) Summary

The MAX SPE LC-MS/MS method was fully validated in accordance with the [2][2].

  • Linearity & Sensitivity: The calibration curve was linear from 1.0 to 1000 ng/mL using a 1/x² weighting factor (r² > 0.995). The Lower Limit of Quantitation (LLOQ) was established at 1.0 ng/mL (S/N > 10).

  • Accuracy & Precision: Intra-day and inter-day precision (CV%) were ≤ 6.5%, and accuracy ranged from 95.2% to 104.1% across four Quality Control (QC) levels. This is well within the FDA acceptance criteria of ±15% (±20% at LLOQ).

  • Matrix Effect & Recovery: The use of the SIL-IS combined with the highly selective MAX SPE clean-up resulted in an IS-normalized matrix factor of 0.98–1.02, proving the absence of relative matrix effects. Absolute recovery was consistent across all QC levels (~89%).

  • Stability: The analyte demonstrated stability in human plasma for 24 hours at room temperature, through three freeze-thaw cycles (-80°C to RT), and in the reconstituted extract for 48 hours in the autosampler (4°C).

References

  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Analytical Chemistry (ACS Publications). URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), 2018. URL:[Link]

  • One-Pot Preparation of Mixed-Mode Reversed-Phase Anion-Exchange Silica Sorbent and its Application. Molecules (MDPI). URL:[Link]

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Safety Operating Guide

2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Logistical Blueprint: Safe Handling and Disposal of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic Acid

As drug development professionals, we frequently utilize functionalized pyrimidines like 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid as critical pharmacophores in the synthesis of kinase inhibitors and other targeted therapeutics. While optimizing synthetic yields is our primary focus at the bench, the lifecycle of these compounds does not end at isolation. Proper chemical waste management is a non-negotiable pillar of laboratory safety, regulatory compliance, and environmental stewardship.

This guide provides a self-validating, mechanistic approach to the disposal of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid. Rather than merely listing standard waste codes, we will explore why this specific molecular structure—combining a weakly acidic carboxylate with a basic, nitrogen-dense pyrimidine ring—dictates specific operational handling and disposal routing.

Physicochemical Profiling & Hazard Causality

To manage a chemical effectively, you must understand its reactivity and environmental fate. 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid (C12H10N2O3) presents a hazard profile typical of functionalized organic acids, requiring strict segregation from incompatible materials.

Property / HazardOperational ImplicationRegulatory & Safety Classification
Physical State Solid powder. Prone to aerosolization during benchtop transfer.Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3[1]
Carboxylic Acid Moiety Weakly acidic. Can slowly react with unlined metals over time.Corrosive to specific metals over long-term storage[2],[3]
Pyrimidine Ring Nitrogen-rich, non-halogenated organic structure.Non-Halogenated Organic Waste[4]
Environmental Fate Not readily biodegradable; disrupts microbial water treatment.Prohibited from sanitary sewer/drain disposal[2]

Mechanistic Insight: Why do we strictly route this compound to non-halogenated waste streams? The absence of halogens (fluorine, chlorine, bromine, iodine) in its structure means it can be safely destroyed via standard high-temperature chemical incineration[5]. Introducing this compound into a halogenated waste stream unnecessarily increases disposal costs and complicates the incineration process, as halogenated wastes require specialized, high-energy scrubbers to prevent the formation of toxic dioxins.

Procedural Workflows: Segregation and Containment

The following step-by-step methodologies establish a self-validating system for waste management, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and local Environmental Protection Agency (EPA) guidelines.

Protocol A: Management of Solid Waste (Unused Reagent or Spilled Powder)
  • Collection: Use non-sparking, anti-static scoops to collect the solid waste. Causality: Sweeping with standard brushes can aerosolize the fine powder, exacerbating the Specific Target Organ Toxicity (STOT SE 3) respiratory hazard associated with inhaling pyrimidine derivatives[1].

  • Primary Containment: Transfer the solid into a High-Density Polyethylene (HDPE) or glass wide-mouth waste container. Causality: As an organic acid, storing this material in unlined steel or metal containers can lead to slow corrosive reactions, potentially compromising the container's integrity over time[2],[3].

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid - Non-Halogenated Organic Solid". Do not use structural abbreviations.

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment, ensuring it is stored away from strong oxidizing agents[2].

Protocol B: Management of Liquid Waste (Reaction Mother Liquors)

During synthesis or purification, this compound is often dissolved in organic solvents (e.g., DMSO, DMF, or Methanol).

  • Solvent Verification: Confirm the solvent matrix. If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), it remains a "Non-Halogenated Liquid Waste". If it is mixed with Dichloromethane (DCM) or Chloroform, the entire mixture must be reclassified and routed to the "Halogenated Liquid Waste" stream[4].

  • Transfer: Pour the solution into the appropriate liquid waste carboy using a designated organic waste funnel to prevent splashing.

  • Headspace Management: Fill the waste carboy to a maximum of 90% capacity[3]. Causality: Leaving at least 10% headspace is a critical safety parameter that allows for vapor expansion due to ambient laboratory temperature fluctuations, preventing dangerous pressure buildup and container rupture[2],[3].

  • Incineration Routing: Final disposal must be handled by a licensed hazardous waste vendor who will mix the material with a combustible solvent and destroy it in a chemical incinerator equipped with an afterburner and scrubber[5].

Visualizing the Waste Routing Logic

To ensure zero ambiguity at the bench, follow this decision matrix for routing 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid waste based on its physical state and solvent matrix.

G Start 2-(3-Methoxyphenyl)pyrimidine- 5-carboxylic acid Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Solid Liquid Dissolved in Solvent State->Liquid Solution SolidBin Collect in Non-Halogenated Solid Organic Waste Bin Solid->SolidBin SolventType Solvent Type? Liquid->SolventType Aqueous Aqueous Solution (pH < 5 or > 9) SolventType->Aqueous Aqueous Organic Organic Solvent (e.g., DMSO, DMF) SolventType->Organic Organic AqueousBin Neutralize to pH 6-8, then Aqueous Waste Bin Aqueous->AqueousBin OrganicBin Collect in Non-Halogenated Organic Liquid Waste Bin Organic->OrganicBin Incineration High-Temperature Incineration (Licensed EPA/RCRA Facility) SolidBin->Incineration AqueousBin->Incineration OrganicBin->Incineration

Decision matrix for routing 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid waste streams.

Emergency Logistics: Spill Response Plan

In the event of a benchtop or floor spill, immediate and calculated action is required to prevent exposure and environmental contamination:

  • Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the powder throughout the laboratory.

  • Suppress: Do NOT apply water directly to the dry powder, as this can create a highly concentrated, localized acidic slurry that is difficult to clean and may spread the contamination.

  • Absorb/Collect: If the spill is dry powder, use dry clean-up procedures. Cover with a slightly damp paper towel to suppress dust generation, then carefully vacuum or shovel up the residue into a labeled container[6]. If dissolved in a solvent, deploy an inert, universal chemical absorbent pad or vermiculite[5].

  • Decontaminate: Wash the affected surface with a mild, dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual traces of the carboxylic acid, followed by a thorough water rinse[6].

References

  • [5] Title: Safety Data Sheet - pyrimidine-5-carboxylic acid Source: Matrix Scientific URL: [Link]

  • [2] Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • [4] Title: Laboratory Liquid Waste Disposal Flow Chart Source: Tokyo University of Science (TUS) URL: [Link]

  • [3] Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

Sources

Personal protective equipment for handling 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory requirement, but as an integral component of experimental integrity. 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is a highly valuable synthetic intermediate, frequently employed as a structural scaffold in the development of kynurenine 3-monooxygenase (KMO) inhibitors and other targeted therapeutics[1].

However, the same physicochemical properties that make this compound highly reactive in cross-coupling and amidation reactions also necessitate rigorous handling protocols. While specific safety data for highly specialized derivatives can be scarce, the handling protocols must be dictated by the highly conserved, proven hazards of the core pyrimidine-5-carboxylic acid pharmacophore[2].

Here is your comprehensive, self-validating operational guide for safely handling this compound.

Physicochemical Hazard Profile

Before manipulating the chemical, you must understand the mechanisms of its hazards. The methoxyphenyl substitution increases the lipophilicity of the molecule, potentially enhancing dermal absorption compared to the base pyrimidine structure.

Summarizing the quantitative and qualitative hazard data based on its core pharmacophore[2],[3]:

Hazard ClassGHS CodeToxicological CausalityPhysical Form
Skin Irritation Category 2 (H315)Dermal contact disrupts lipid bilayers, causing localized erythema and dermatitis.Solid / Crystalline Powder
Eye Irritation Category 2A (H319)Fine particulate matter causes severe mechanical and chemical irritation to the cornea.Solid / Crystalline Powder
Respiratory Irritation Category 3 (H335)Inhalation of micro-particulates triggers acute mucosal inflammation in the respiratory tract.Airborne Dust
Acute Toxicity Category 4 (H302)Harmful if swallowed; systemic toxicity upon gastrointestinal absorption.Solid / Crystalline Powder

The Causality of Personal Protective Equipment (PPE)

Selecting PPE is a science of causality. We do not wear protective gear simply to satisfy compliance; we engineer a barrier system tailored to the molecule's behavior. Following the National Research Council's Prudent Practices in the Laboratory[4], the following self-validating PPE system is required:

  • Hand Protection (Nitrile Gloves, >0.11 mm thickness): Nitrile provides superior chemical resistance against the carboxylic acid moiety compared to latex.

    • Self-Validation Step: Perform a manual inflation test on gloves prior to donning to check for invisible micro-tears.

  • Eye Protection (ANSI Z87.1 Chemical Goggles): Standard safety glasses leave the orbital cavity vulnerable to airborne dust. Chemical goggles create a necessary, tight seal against H319 particulate hazards[3].

  • Respiratory & Engineering Controls: The compound must be handled exclusively inside a certified Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 feet per minute (fpm)[4]. This engineering control actively pulls the H335 respiratory hazard away from the operator's breathing zone, negating the need for an N95 respirator during standard micro-scale weighing.

Standard Operating Procedure (SOP): Precision Weighing and Solubilization

Pyrimidine carboxylic acid powders are inherently prone to static charge buildup. This static causes the fine crystalline powder to "jump," leading to aerosolization and loss of stoichiometric precision. This protocol is designed to mitigate static and ensure safe transfer.

G N1 1. Storage Retrieval (Sealed, Ambient Temp) N2 2. PPE Verification (Nitrile, Goggles, Coat) N1->N2 N3 3. Fume Hood Transfer (Draft >100 fpm) N2->N3 N4 4. Precision Weighing (Anti-static tools) N3->N4 N5 5. Solubilization (DMSO / DMF / DCM) N4->N5 N6 6. Waste Segregation (Halogenated vs. Non) N5->N6

Operational workflow for the safe handling of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid.

Step-by-Step Methodology:

  • Pre-Operational Verification: Verify the chemical fume hood monitor reads >80 fpm. Clear the workspace of incompatible reagents (e.g., strong oxidizing agents).

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static zero-ion wipe. Place a grounded, anti-static polymeric weighing boat onto the balance.

  • Transfer Mechanics: Using a stainless-steel micro-spatula, carefully transfer the required mass. Crucial: Do not drop the powder from a height. Lower the spatula directly into the boat before releasing the powder to minimize dust generation.

  • Solubilization: For in vitro biological assays, this compound is highly soluble in Dimethyl Sulfoxide (DMSO). For synthetic workflows, Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are preferred. Add the solvent directly to the weighing boat, or transfer the solid to a sealed vial before adding solvent via syringe to suppress any remaining dust.

  • Decontamination: Wipe down the balance and spatulas with a lint-free wipe soaked in 70% Ethanol or Isopropanol to neutralize residual particulates.

Spill Response & Waste Segregation Plan

In the event of a localized spill outside the fume hood, immediate and calculated action is required to prevent exposure.

  • Spill Response: Do NOT dry sweep. Dry sweeping forcefully aerosolizes the compound, triggering the H335 respiratory hazard[3]. Instead, gently mist the spilled powder with a compatible solvent (e.g., water or a 10% ethanol solution) to bind the particulates. Wipe up the dampened powder with absorbent spill pads.

  • Waste Segregation: Place the absorbed material into a clearly labeled solid hazardous waste bag. Segregate liquid waste strictly based on the solubilizing agent: dispose of DMSO or DMF solutions in the "Non-Halogenated Organic Waste" stream, and DCM solutions in the "Halogenated Organic Waste" stream[4].

References

  • [1] Title: Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [4] Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - National Institutes of Health (NIH) URL:[Link]

  • [3] Title: Pyrimidine-5-carboxylic acid | CID 78346 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

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